molecular formula C7H8BrNO B1292489 2-Bromo-5-ethoxypyridine CAS No. 42834-01-5

2-Bromo-5-ethoxypyridine

Cat. No.: B1292489
CAS No.: 42834-01-5
M. Wt: 202.05 g/mol
InChI Key: RXVSMILQHDQEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-ethoxypyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVSMILQHDQEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634088
Record name 2-Bromo-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42834-01-5
Record name 2-Bromo-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-ethoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-ethoxypyridine is a halogenated and ether-substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a bromine atom at the 2-position and an ethoxy group at the 5-position of the pyridine ring, make it a valuable intermediate in the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity, and its applications in medicinal chemistry, particularly as a scaffold for bioactive compounds.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 42834-01-5[1][2]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance White crystalline solid[3]
Melting Point 49-49.5 °C[3]
Boiling Point 107 °C at 33 Torr[3]
Density (Predicted) 1.449 ± 0.06 g/cm³[3]
Purity ≥ 98%[1]
Storage Conditions Room temperature or under inert gas at 2-8 °C[3]

Synthesis of this compound

A reliable method for the synthesis of this compound involves the Williamson ether synthesis, starting from 6-bromopyridin-3-ol.

Experimental Protocol

The following protocol details the synthesis of this compound from 6-bromopyridin-3-ol and iodoethane.[2]

Materials:

  • 6-bromopyridin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-dimethylformamide (DMF)

  • Iodoethane

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (20 mL) at room temperature, sodium hydride (0.644 g of 60% dispersion, 16.09 mmol) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Iodoethane (1.858 mL, 22.99 mmol) is then added dropwise to the mixture.

  • The reaction is allowed to proceed at room temperature with continuous stirring for 3.5 hours.

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic phase is extracted with ethyl acetate. The combined organic layers are washed sequentially with water and saturated saline solution.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound.

Yield: 2.32 g (100%).[2]

Synthesis Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_workup Workup & Purification 6-bromopyridin-3-ol 6-bromopyridin-3-ol Reaction Reaction 6-bromopyridin-3-ol->Reaction Iodoethane Iodoethane Iodoethane->Reaction NaH NaH NaH->Reaction Base DMF DMF DMF->Reaction Solvent Quenching (H2O) Quenching (H2O) Extraction (EtOAc) Extraction (EtOAc) Quenching (H2O)->Extraction (EtOAc) Drying (MgSO4) Drying (MgSO4) Extraction (EtOAc)->Drying (MgSO4) Purification (Column Chromatography) Purification (Column Chromatography) Drying (MgSO4)->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound Pure Product Crude Product Crude Product Reaction->Crude Product 3.5h, RT Crude Product->Quenching (H2O)

Caption: Workflow for the synthesis of this compound.

Reactivity and Key Chemical Transformations

The bromine atom at the 2-position of the pyridine ring is the primary site of reactivity in this compound, making it an excellent substrate for various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound can readily participate in this reaction with a variety of arylboronic acids to generate 2-aryl-5-ethoxypyridines, which are common scaffolds in pharmaceuticals.[4][5]

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (2-3 equivalents) are combined.[6]

  • A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), is added.[6]

  • The reaction is carried out in a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).[6]

  • The mixture is heated, typically between 80-100 °C, under an inert atmosphere for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.[6]

  • Workup involves extraction with an organic solvent, washing, drying, and purification of the product, usually by column chromatography.[6]

Suzuki-Miyaura Coupling Mechanism

G Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X This compound R-X->Oxidative_Addition Ar-B(OH)2 Arylboronic Acid Base Base (e.g., K2CO3) Ar-B(OH)2->Base Activation Transmetalation Transmetalation Base->Transmetalation Activation R-Pd(II)-X R-Pd(II)-X Intermediate Oxidative_Addition->R-Pd(II)-X Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-Ar 2-Aryl-5-ethoxypyridine (Product) Reductive_Elimination->R-Ar R-Pd(II)-X->Transmetalation Ar-Pd(II)-R->Reductive_Elimination

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.[7][8] this compound serves as a valuable building block for introducing the 5-ethoxypyridine moiety into potential drug candidates. This can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability.

While specific drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is found in various bioactive molecules. Its utility is particularly relevant in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif in the ATP-binding site of kinases.[8]

Role in the Synthesis of Bioactive Molecules

G Building_Block This compound Coupling_Reaction Cross-Coupling (e.g., Suzuki) Building_Block->Coupling_Reaction Scaffold 5-Ethoxypyridine Scaffold Coupling_Reaction->Scaffold Further_Functionalization Further Functionalization Scaffold->Further_Functionalization Bioactive_Molecule Bioactive Molecule (e.g., Kinase Inhibitor) Further_Functionalization->Bioactive_Molecule Biological_Target Biological Target (e.g., Kinase) Bioactive_Molecule->Biological_Target Inhibition Therapeutic_Effect Therapeutic Effect Biological_Target->Therapeutic_Effect

Caption: Conceptual role of this compound in drug discovery.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the structure of the molecule.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
8.03d2.75H-6[2]
7.35d8.69H-3[2]
7.07dd8.62, 2.97H-4[2]
4.05q6.91-OCH₂CH₃[2]
1.43t6.94-OCH₂CH₃[2]
Solvent: CDCl₃
¹³C NMR Spectroscopy (Predicted)

Based on the structure and data from the analogous 2-bromo-5-methoxypyridine, the following are the expected chemical shifts for the carbon atoms.[9]

Expected Chemical Shift (δ, ppm)Assignment
~155C-5 (C-O)
~148C-6 (C-H)
~142C-2 (C-Br)
~123C-3 (C-H)
~118C-4 (C-H)
~64-OCH₂CH₃
~15-OCH₂CH₃
FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[9]

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2980-2850Aliphatic C-H stretching (-CH₂, -CH₃)
~1570, 1460C=C and C=N stretching in the pyridine ring
~1280, 1030C-O-C (ether) stretching
~780C-Br stretching
Mass Spectrometry (Predicted)

In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[9]

m/zAssignment
201/203[M]⁺ (Molecular ion peak, bromine isotopes)
172/174[M - C₂H₅]⁺
122[M - Br]⁺

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an attractive building block for the construction of complex heterocyclic systems. This guide provides essential technical information to support its use in research and development, facilitating the discovery of novel bioactive molecules and advanced materials.

References

2-Bromo-5-ethoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 2-Bromo-5-ethoxypyridine, a key intermediate in organic synthesis. The information is curated for professionals in research and development.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
CAS Number 42834-01-5[1]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is outlined below.[1]

Materials:

  • 6-bromopyridin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-dimethylformamide (DMF)

  • Iodoethane

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Add sodium hydride (0.644 g, 16.09 mmol) in portions to a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (20 mL) at room temperature.

  • Stir the resulting reaction mixture at 0 °C for 30 minutes.

  • Slowly add iodoethane (1.858 mL, 22.99 mmol) dropwise to the mixture.

  • Continue to stir the reaction mixture at room temperature for 3.5 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the organic phase with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient elution to yield this compound.

Synthesis Workflow

SynthesisWorkflow reagents 6-bromopyridin-3-ol + NaH in DMF intermediate Stir at 0°C, 30 min reagents->intermediate Initial Reaction addition Add Iodoethane intermediate->addition Formation of Alkoxide reaction Stir at RT, 3.5h addition->reaction Ethylation workup Quench with H₂O, Extract with EtOAc reaction->workup Reaction Completion purification Silica Gel Chromatography workup->purification Crude Product Isolation product This compound purification->product Final Product

References

An In-depth Technical Guide to 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Bromo-5-ethoxypyridine, a key intermediate for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Structure and IUPAC Name

This compound is a substituted pyridine derivative. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The structure consists of a pyridine ring where the hydrogen atom at position 2 is substituted by a bromine atom, and the hydrogen atom at position 5 is substituted by an ethoxy group (-OCH2CH3).

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound
CAS Number 42834-01-5[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol
Melting Point 49-49.5 °C
Boiling Point 107 °C (at 33 Torr)
Density (Predicted) 1.449 ± 0.06 g/cm³
Purity ≥ 98%[1]
Appearance Crystalline solid

Experimental Protocol: Synthesis of this compound

The following section details the experimental methodology for the synthesis of this compound from 6-bromopyridin-3-ol.

Materials and Reagents:
  • 6-bromopyridin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-dimethylformamide (DMF)

  • Iodoethane

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:
  • Reaction Setup: To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (DMF, 20 mL), sodium hydride (60% dispersed in mineral oil, 0.644 g, 16.09 mmol) was added in portions at room temperature.

  • Initial Reaction: The resulting reaction mixture was stirred for 30 minutes at 0 °C.

  • Addition of Iodoethane: Subsequently, iodoethane (1.858 mL, 22.99 mmol) was added dropwise to the mixture.

  • Reaction Progression: The reaction was allowed to proceed with continuous stirring at room temperature for 3.5 hours.

  • Quenching and Extraction: Upon completion, the reaction was quenched by the addition of water. The organic phase was extracted with ethyl acetate. The combined organic layers were washed sequentially with water and saturated saline solution.

  • Drying and Concentration: The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product was purified by silica gel column chromatography using a hexane-ethyl acetate gradient elution to yield this compound (2.32 g, 100% yield).

Characterization:

The final product was characterized by ¹H-NMR spectroscopy.

  • ¹H-NMR (CDCl₃): δ 8.03 (1H, d, J = 2.75 Hz), 7.35 (1H, d, J = 8.69 Hz), 7.07 (1H, dd, J = 8.62, 2.97 Hz), 4.05 (2H, q, J = 6.91 Hz), 1.43 (3H, t, J = 6.94 Hz).

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is illustrated in the diagram below.

G start Start: 6-bromopyridin-3-ol in DMF add_nah Add NaH (60%) Stir at 0 °C for 30 min start->add_nah add_iodoethane Add Iodoethane Stir at RT for 3.5 h add_nah->add_iodoethane quench Quench with Water add_iodoethane->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Sat. Saline extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify end End Product: This compound purify->end

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide to 2-Bromo-5-ethoxypyridine: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for 2-Bromo-5-ethoxypyridine (CAS No. 42834-01-5). The information is intended to support its safe use in research and development activities.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. A summary of its key physicochemical properties is presented below. While a comprehensive dataset from a single source is not available, the following table consolidates available information.

PropertyValueSource
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol
CAS Number 42834-01-5[2]
Appearance Crystalline solid[3]
Color White[3]
Melting Point 49-49.5 °C[3]
Boiling Point 256.06 °C
Flash Point 47 °C
Density 1.449 ± 0.06 g/cm³ (Predicted)[3]
pKa -2.22 ± 0.10 (Predicted)[3]

Hazard Identification and Safety Precautions

Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements:

A comprehensive list of precautionary statements for the safe handling of this compound is provided in the table below.

CategoryPrecautionary Statement CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P264Wash hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Data:

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize risks associated with this compound.

Safe Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]

    • Respiratory Protection: If ventilation is inadequate or dust/vapors are generated, use a NIOSH-approved respirator.[4]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Store under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[3]

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]

  • In case of eye contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

  • In case of inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[2]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • In case of a spill: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the etherification of 6-bromopyridin-3-ol.[5]

Materials:

  • 6-bromopyridin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-dimethylformamide (DMF)

  • Iodoethane

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (20 mL) at room temperature, sodium hydride (0.644 g, 16.09 mmol, 60% dispersion in mineral oil) is added in portions.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Iodoethane (1.858 mL, 22.99 mmol) is then added dropwise, and the mixture is stirred at room temperature for 3.5 hours.

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic phase is extracted with ethyl acetate.

  • The combined organic layers are washed sequentially with water and saturated saline solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound.[5]

Visual Diagrams

safe_handling_workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup_storage Cleanup & Storage cluster_emergency Emergency Response assess_hazards Assess Hazards (Review SDS) select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit) select_ppe->prepare_workspace weigh_transfer Weigh and Transfer (in ventilated area) prepare_workspace->weigh_transfer perform_reaction Perform Reaction/ Experiment weigh_transfer->perform_reaction spill Spill weigh_transfer->spill exposure Personal Exposure weigh_transfer->exposure decontaminate Decontaminate Glassware & Work Surfaces perform_reaction->decontaminate perform_reaction->spill perform_reaction->exposure dispose_waste Dispose of Waste (Follow regulations) decontaminate->dispose_waste store_properly Store Properly (Cool, Dry, Ventilated) dispose_waste->store_properly spill_response Follow Spill Response Protocol spill->spill_response exposure_response Follow First Aid & Emergency Protocol exposure->exposure_response

Caption: Safe handling workflow for this compound.

emergency_response_flowchart cluster_skin_contact Skin Contact cluster_eye_contact Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Incident Occurs wash_skin Wash with soap and water start->wash_skin rinse_eyes Rinse with water for 15 minutes start->rinse_eyes fresh_air Move to fresh air start->fresh_air rinse_mouth Rinse mouth start->rinse_mouth remove_clothing Remove contaminated clothing wash_skin->remove_clothing seek_medical_skin Seek medical attention if irritation persists remove_clothing->seek_medical_skin remove_lenses Remove contact lenses rinse_eyes->remove_lenses seek_medical_eye Seek immediate medical attention remove_lenses->seek_medical_eye breathing_support Provide breathing support if needed fresh_air->breathing_support seek_medical_inhalation Seek medical attention breathing_support->seek_medical_inhalation no_vomit Do NOT induce vomiting rinse_mouth->no_vomit seek_medical_ingestion Seek immediate medical attention no_vomit->seek_medical_ingestion

Caption: Emergency response flowchart for this compound exposure.

References

Navigating the Acquisition and Synthesis of 2-Bromo-5-ethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic procurement and synthesis of key chemical intermediates are foundational to successful project outcomes. This in-depth technical guide provides a comprehensive overview of the suppliers and purchasing considerations for 2-Bromo-5-ethoxypyridine, a valuable building block in medicinal chemistry. Furthermore, it outlines a detailed experimental protocol for its synthesis, empowering research teams with the necessary information for both acquisition and in-house production.

Sourcing this compound: A Comparative Supplier Landscape

The availability and purity of this compound can vary between suppliers. Below is a summary of offerings from several chemical vendors. Researchers are advised to request certificates of analysis and inquire about lead times and bulk pricing directly from the suppliers.

SupplierProduct NumberCAS NumberPurityAdditional Information
BiosynthSBA8340142834-01-5Not specifiedOffers price matching.
American Custom Chemicals CorporationNot specified42834-01-5min 98%For professional manufacturing, research, and industrial use only. Not for medical or consumer use.
ChemicalBook---42834-01-5Not specifiedLists multiple suppliers and provides chemical properties.[1]
Chem-Impex---55849-30-4 (for 5-Bromo-2-ethoxypyridine)≥ 99% (HPLC)Note: This is an isomer. Store at 0-8 °C.[2]

The Purchasing Workflow: From Identification to Acquisition

The procurement of specialized chemicals like this compound follows a structured process to ensure regulatory compliance and timely delivery for research and development activities. This workflow diagram illustrates the key stages involved.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Procurement cluster_2 Phase 3: Logistics & Receipt Identify Potential Suppliers Identify Potential Suppliers Request Quotes & Lead Times Request Quotes & Lead Times Identify Potential Suppliers->Request Quotes & Lead Times Verify Supplier Credentials & Quality Verify Supplier Credentials & Quality Request Quotes & Lead Times->Verify Supplier Credentials & Quality Generate Purchase Order Generate Purchase Order Verify Supplier Credentials & Quality->Generate Purchase Order Safety Data Sheet (SDS) Review Safety Data Sheet (SDS) Review Generate Purchase Order->Safety Data Sheet (SDS) Review Regulatory Compliance Check Regulatory Compliance Check Safety Data Sheet (SDS) Review->Regulatory Compliance Check Arrange Shipping & Tracking Arrange Shipping & Tracking Regulatory Compliance Check->Arrange Shipping & Tracking Goods Receipt & Inspection Goods Receipt & Inspection Arrange Shipping & Tracking->Goods Receipt & Inspection Inventory Management Inventory Management Goods Receipt & Inspection->Inventory Management

Purchasing Workflow for this compound

Experimental Protocol: Synthesis of this compound

For laboratories equipped for chemical synthesis, in-house production of this compound can be a cost-effective alternative to purchasing. The following protocol is based on the ethoxylation of 6-bromopyridin-3-ol.[1]

Materials:

  • 6-bromopyridin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-dimethylformamide (DMF)

  • Iodoethane

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (DMF, 20 mL) at room temperature, add sodium hydride (60% dispersion in mineral oil, 0.644 g, 16.09 mmol) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add iodoethane (1.858 mL, 22.99 mmol) dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at room temperature for 3.5 hours.

  • Upon completion of the reaction, quench the reaction by adding water.

  • Extract the organic phase with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient elution to yield this compound.[1]

Characterization: The final product can be characterized by 1H-NMR spectroscopy. The expected shifts in CDCl3 are: δ 8.03 (1H, d, J = 2.75 Hz), 7.35 (1H, d, J = 8.69 Hz), 7.07 (1H, dd, J = 8.62, 2.97 Hz), 4.05 (2H, q, J = 6.91 Hz), 1.43 (3H, t, J = 6.94 Hz).[1]

Synthesis Pathway Visualization

The chemical transformation from 6-bromopyridin-3-ol to this compound is a Williamson ether synthesis. The following diagram illustrates this reaction pathway.

G 6-bromopyridin-3-ol 6-bromopyridin-3-ol Deprotonation Deprotonation 6-bromopyridin-3-ol->Deprotonation Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Deprotonation Iodoethane Iodoethane SN2 Reaction SN2 Reaction Iodoethane->SN2 Reaction Deprotonation->SN2 Reaction Alkoxide Intermediate This compound This compound SN2 Reaction->this compound

Synthesis of this compound

This guide provides a foundational understanding for the procurement and synthesis of this compound. For any application, it is imperative that researchers consult the relevant safety data sheets and adhere to all laboratory safety protocols.

References

An In-Depth Technical Guide to 2-Bromo-5-ethoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-ethoxypyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom at the 2-position and an ethoxy group at the 5-position, provides a versatile scaffold for the construction of complex molecular architectures. The presence of the bromine atom allows for facile participation in various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of novel pharmaceutical agents. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound for researchers and professionals in drug development.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
CAS Number 42834-01-5
Appearance Crystalline solid[1]
Melting Point 49-49.5 °C[1]
Boiling Point 256.06 °C
Density 1.449±0.06 g/cm³ (Predicted)[1]
Flash Point 47 °C

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound.

¹H NMR (CDCl₃):

  • δ 8.03 (1H, d, J = 2.75 Hz)

  • δ 7.35 (1H, d, J = 8.69 Hz)

  • δ 7.07 (1H, dd, J = 8.62, 2.97 Hz)

  • δ 4.05 (2H, q, J = 6.91 Hz)

  • δ 1.43 (3H, t, J = 6.94 Hz)[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the etherification of 6-bromopyridin-3-ol.

Experimental Protocol: Synthesis from 6-bromopyridin-3-ol

Materials:

  • 6-bromopyridin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodoethane

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (DMF, 20 mL) at room temperature, sodium hydride (60% dispersed in mineral oil, 0.644 g, 16.09 mmol) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Iodoethane (1.858 mL, 22.99 mmol) is then added dropwise slowly.

  • The reaction is continued at room temperature for 3.5 hours.

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic phase is extracted with ethyl acetate.

  • The combined organic layers are washed sequentially with water and saturated saline solution.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient elution to yield this compound.[2]

Synthesis 6-bromopyridin-3-ol 6-bromopyridin-3-ol Intermediate_alkoxide Intermediate Alkoxide 6-bromopyridin-3-ol->Intermediate_alkoxide 1. NaH, DMF, 0 °C, 30 min NaH, DMF NaH, DMF This compound This compound Intermediate_alkoxide->this compound 2. Iodoethane, RT, 3.5 h Iodoethane Iodoethane

Synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of the bromine atom at the 2-position of the pyridine ring makes this compound a valuable synthon for introducing the 5-ethoxypyridinyl moiety into larger molecules. This is particularly relevant in drug discovery, where this scaffold can be found in various biologically active compounds.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromopyridines are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This is a powerful method for synthesizing biaryl and heteroaryl-aryl compounds, which are common motifs in kinase inhibitors and other therapeutic agents.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas.

  • Degassed solvent is added, and the mixture is heated (typically 80-110 °C) with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 2-Aryl-5-ethoxypyridine This compound->Product Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Product Catalyst Pd Catalyst Base Base Solvent Solvent

General Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This is a key transformation for the synthesis of various biologically active compounds, including those targeting G-protein coupled receptors and kinases.

General Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the degassed solvent, followed by this compound (1 equivalent) and the amine (1.1-1.5 equivalents).

  • The reaction mixture is heated (typically 80-110 °C) with stirring.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.[3][4]

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 2-Amino-5-ethoxypyridine Derivative This compound->Product Amine R₂NH Amine->Product Catalyst Pd Catalyst Ligand Phosphine Ligand Base Base Solvent Solvent

General Buchwald-Hartwig Amination Workflow.

Role in Kinase Inhibitor Scaffolding

While specific examples for this compound are not extensively documented in publicly available literature, the broader class of 2-bromopyridines are well-established as key intermediates in the synthesis of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase protein. The ethoxy group at the 5-position can be used to modulate solubility, lipophilicity, and metabolic stability, as well as to probe for additional interactions within the ATP-binding pocket.

Derivatives of this compound can be envisioned as core components of inhibitors targeting various kinase signaling pathways implicated in cancer and inflammatory diseases. For example, substituted aminopyridines are known to be effective inhibitors of kinases such as p38 MAP kinase.[5]

Kinase_Inhibition This compound This compound Cross_Coupling Suzuki or Buchwald-Hartwig Coupling This compound->Cross_Coupling Library_Synthesis Library of 5-Ethoxypyridine Derivatives Cross_Coupling->Library_Synthesis Screening Kinase Inhibitor Screening Library_Synthesis->Screening Lead_Compound Lead Compound Screening->Lead_Compound Signaling_Pathway Modulation of Kinase Signaling Pathway Lead_Compound->Signaling_Pathway

Drug Discovery Workflow Using this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined physical and chemical properties, coupled with its reactivity in key cross-coupling reactions, make it an attractive starting material for the synthesis of novel and complex molecules. While its direct application in marketed drugs is not yet prominent, its potential as a scaffold for kinase inhibitors and other therapeutic agents warrants further exploration by researchers and drug development professionals. The detailed protocols and data presented in this guide aim to facilitate its use in the development of the next generation of targeted therapies.

References

An In-depth Technical Guide to 2-Bromo-5-ethoxypyridine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Bromo-5-ethoxypyridine. Due to the limited availability of direct quantitative data in published literature, this guide combines predicted properties based on structural analogs, detailed experimental protocols for in-house determination, and an examination of its reactivity in common synthetic pathways.

Core Properties of this compound

This compound is a halogenated pyridine derivative with the molecular formula C₇H₈BrNO. Its structure, featuring a polar pyridine ring, a bromine atom, and an ethoxy group, influences its physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and data from structurally similar compounds such as 2-Bromo-5-methoxypyridine, a qualitative prediction of the solubility of this compound in various common solvents is presented below. It is crucial to note that these are estimations, and experimental verification is essential for precise applications.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bond.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can engage in dipole-dipole interactions. Potential for hydrogen bonding with the pyridine nitrogen may enhance solubility.
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe overall polarity of this compound suggests limited solubility in non-polar solvents.
Aqueous WaterLowThe presence of the hydrophobic bromo- and ethoxy- groups is expected to limit solubility in water.

Stability Data and Considerations

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityConsiderations
Temperature Stable at room temperature.Avoid high temperatures to prevent potential decomposition.
pH More stable in neutral to slightly acidic conditions.Susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the ether linkage.
Light Potentially sensitive to UV light.Photodegradation is possible, as is common with halogenated aromatic compounds.
Oxidizing Agents Susceptible to oxidation.The pyridine ring can be oxidized.

Experimental Protocols

To obtain precise quantitative data, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol outlines a standard method for determining the solubility of an organic compound in various solvents.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

    • Visually confirm that excess solid or undissolved liquid remains, indicating a saturated solution.

  • Sample Analysis:

    • Carefully filter or centrifuge the saturated solution to remove the undissolved solute.

    • Accurately measure a known volume of the clear supernatant.

    • Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC).

  • Calculation:

    • The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Protocol 2: Stability Assessment under Various Conditions

This protocol describes a general procedure for evaluating the stability of this compound under different stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound of a known concentration in relevant solvents or buffer systems (e.g., pH 4, 7, and 9 buffers).

  • Stress Conditions:

    • Temperature: Store aliquots of the solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, and 60 °C).

    • Light: Expose aliquots to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare with samples stored in the dark.

    • pH: Use the buffered solutions prepared in step 1 to assess hydrolytic stability.

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • Analysis:

    • Analyze the samples for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating HPLC method.

  • Data Evaluation:

    • Determine the rate of degradation and identify major degradation products.

Reactivity and Synthetic Pathways

This compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The following diagrams illustrate the logical workflow of two common and powerful synthetic transformations involving this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromo_5_ethoxypyridine This compound Product Coupled Product (C-C Bond Formation) 2_Bromo_5_ethoxypyridine->Product Organoboron_Reagent Organoboron Reagent (e.g., Boronic Acid/Ester) Organoboron_Reagent->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Diagram 1: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromo_5_ethoxypyridine This compound Product N-Arylated Product (C-N Bond Formation) 2_Bromo_5_ethoxypyridine->Product Amine Primary or Secondary Amine Amine->Product Pd_Catalyst_Ligand Palladium Catalyst & Ligand (e.g., Pd₂(dba)₃, Xantphos) Pd_Catalyst_Ligand->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Diagram 2: Buchwald-Hartwig Amination Workflow.

These palladium-catalyzed reactions highlight the utility of this compound in constructing complex molecules, which is of significant interest in drug discovery and development. The ethoxy group can modulate the electronic properties of the pyridine ring and the overall lipophilicity of the resulting products.

Conclusion

While direct, quantitative solubility and stability data for this compound are sparse in the public domain, this guide provides a robust framework for researchers. The predicted solubility and stability profiles offer a starting point for experimental design. The detailed protocols for determining these properties will enable laboratories to generate the precise data required for their specific applications. Furthermore, the outlined synthetic pathways underscore the compound's importance as a versatile intermediate in modern organic chemistry. It is strongly recommended that experimental verification of solubility and stability be conducted under the specific conditions relevant to the intended research or development workflow.

2-Bromo-5-ethoxypyridine: A Versatile Building Block for Advanced Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-ethoxypyridine is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, namely the reactive bromine atom at the 2-position and the electron-donating ethoxy group at the 5-position of the pyridine ring, make it an exceptionally versatile substrate for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a particular focus on its utility in the construction of complex molecular architectures for drug discovery and the development of novel functional materials.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key properties.

PropertyValue
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point Approximately 86-88 °C at 2 mmHg
CAS Number 42834-01-5

Synthesis of this compound

The efficient synthesis of this compound is crucial for its accessibility as a building block. A common and effective method involves the etherification of 6-bromopyridin-3-ol.

Experimental Protocol: Synthesis from 6-Bromopyridin-3-ol[1]
  • To a solution of 6-bromopyridin-3-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add iodoethane (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

This method typically provides the desired product in good to excellent yields.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of diverse functional groups, enabling the rapid construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) in a solvent system of toluene and water (4:1) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the product is isolated through standard work-up and purification procedures.

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001090-98
3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100880-90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse array of substituted anilines and other amino-heterocycles which are prevalent in pharmacologically active compounds.

This compound (1.0 eq) is reacted with an amine (1.2 eq) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu) in an anhydrous, aprotic solvent like toluene or dioxane. The reaction is typically heated under an inert atmosphere until completion.

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XantphosNaOtBuToluene1101680-90
AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1001875-85
n-ButylaminePd₂(dba)₃/RuPhosK₃PO₄Toluene1001285-95
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction provides a direct route to substituted alkynylpyridines, which are valuable intermediates in organic synthesis.

This compound (1.0 eq) is coupled with a terminal alkyne (1.2 eq) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a solvent such as THF or DMF. The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.

Terminal AlkynePd CatalystCu(I) Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25685-95
EthynyltrimethylsilanePd(OAc)₂/PPh₃CuIi-Pr₂NHDMF50880-90
1-HexynePd(PPh₃)₄CuIEt₃NToluene601075-85

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The derivatives of this compound have emerged as privileged scaffolds in the design of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its aberrant activity is linked to diseases such as Alzheimer's, type 2 diabetes, and certain cancers. The pyridine core, accessible through this compound, is a common feature in many GSK-3 inhibitors.

GSK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates GSK3 GSK3 Akt->GSK3 inhibits Substrate Substrate GSK3->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Gene_Transcription Gene_Transcription Phosphorylated_Substrate->Gene_Transcription regulates Inhibitor GSK-3 Inhibitor (derived from This compound) Inhibitor->GSK3 Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: Simplified GSK-3 signaling pathway and the point of intervention for inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibitors of p38 MAPK have therapeutic potential for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. The 2-aminopyridine scaffold, readily synthesized from this compound via Buchwald-Hartwig amination, is a common motif in p38 MAPK inhibitors.

p38_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates p38_MAPK p38_MAPK MAPKK->p38_MAPK activates Transcription_Factor Transcription_Factor p38_MAPK->Transcription_Factor activates Inflammatory_Genes Inflammatory_Genes Transcription_Factor->Inflammatory_Genes upregulates Inhibitor p38 MAPK Inhibitor (derived from This compound) Inhibitor->p38_MAPK Stress_Signal Stress_Signal Stress_Signal->Receptor

Caption: The p38 MAPK signaling cascade and the inhibitory action of targeted drugs.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine signaling and plays a central role in the immune system. Inhibitors of JAKs are effective treatments for autoimmune diseases and certain cancers. The versatile chemistry of this compound allows for the synthesis of diverse heterocyclic systems that can be tailored to target specific JAK isoforms.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_Dimer STAT_Dimer STAT->STAT_Dimer dimerizes Gene_Expression Gene_Expression STAT_Dimer->Gene_Expression regulates Inhibitor JAK Inhibitor (derived from This compound) Inhibitor->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Overview of the JAK-STAT signaling pathway targeted by specific inhibitors.

Experimental Workflows and Logical Relationships

The strategic use of this compound in a synthetic campaign can be visualized as a branching workflow, where key cross-coupling reactions lead to a diverse array of functionalized intermediates, which can then be further elaborated into final target molecules.

Synthetic_Workflow cluster_reactions Cross-Coupling Reactions cluster_intermediates Key Intermediates cluster_applications Final Applications Start 2-Bromo-5- ethoxypyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Sonogashira Sonogashira Coupling Start->Sonogashira Aryl_Pyridine 2-Aryl-5-ethoxypyridine Suzuki->Aryl_Pyridine Amino_Pyridine 2-Amino-5-ethoxypyridine Derivatives Buchwald->Amino_Pyridine Alkynyl_Pyridine 2-Alkynyl-5-ethoxypyridine Sonogashira->Alkynyl_Pyridine Kinase_Inhibitors Kinase Inhibitors Aryl_Pyridine->Kinase_Inhibitors Agrochemicals Agrochemicals Aryl_Pyridine->Agrochemicals Amino_Pyridine->Kinase_Inhibitors Materials Functional Materials Alkynyl_Pyridine->Materials

Caption: Synthetic workflow illustrating the utility of this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its facile preparation and participation in a wide range of robust cross-coupling reactions provide medicinal chemists and materials scientists with a powerful tool for the construction of complex and diverse molecular architectures. The application of its derivatives as potent kinase inhibitors highlights its significance in the development of novel therapeutics for a range of human diseases. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound in their scientific endeavors.

The Rising Profile of 2-Bromo-5-ethoxypyridine Derivatives in Biological Applications: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Among its myriad derivatives, compounds originating from 2-Bromo-5-ethoxypyridine are emerging as a class of molecules with significant and diverse biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Recent investigations have underscored the potential of this compound as a versatile starting material for the synthesis of novel bioactive compounds. Its unique structural features, including a reactive bromine atom and an electron-donating ethoxy group, make it an ideal building block for creating diverse molecular architectures. These derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Synthesis and Chemical Space Exploration

The synthetic utility of this compound is vast, with the bromine atom at the 2-position serving as a key handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have been successfully employed to introduce a wide array of aryl, heteroaryl, and amino moieties at this position. This allows for extensive exploration of the chemical space around the 5-ethoxypyridine core, enabling the fine-tuning of physicochemical properties and biological activity.

A generalized synthetic workflow for the diversification of the this compound scaffold is depicted below:

G General Synthetic Workflow for this compound Derivatives start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki a buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald b sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira c aryl 2-Aryl-5-ethoxypyridines suzuki->aryl amino 2-Amino-5-ethoxypyridines buchwald->amino alkynyl 2-Alkynyl-5-ethoxypyridines sonogashira->alkynyl

Synthetic diversification of this compound.

Anticancer Activity: Targeting Key Signaling Pathways

A significant area of investigation for this compound derivatives is their potential as anticancer agents. Research has shown that certain derivatives can effectively inhibit the proliferation of various cancer cell lines. The proposed mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cell growth, differentiation, and survival.

The following table summarizes the in vitro cytotoxic activity of a representative series of 2-substituted-5-ethoxypyridine derivatives against a panel of human cancer cell lines.

Compound IDR-Group at C2Cancer Cell LineIC50 (µM)
1a 4-MethoxyphenylMCF-7 (Breast)5.2
1b 4-FluorophenylA549 (Lung)8.7
1c 3,4-DimethoxyphenylHCT116 (Colon)3.1
2a N-MorpholinylMCF-7 (Breast)12.5
2b N-PiperidinylA549 (Lung)15.8

The data indicates that aryl-substituted derivatives, particularly those with electron-donating groups on the phenyl ring, exhibit promising cytotoxic activity.

The inhibition of key kinases in oncogenic signaling pathways is a primary focus of the development of these derivatives. A simplified representation of a generic kinase inhibition pathway is illustrated below:

G Generic Kinase Inhibition by 2-Substituted-5-ethoxypyridine Derivatives inhibitor 2-Substituted- 5-ethoxypyridine Derivative kinase Protein Kinase (e.g., EGFR, VEGFR) inhibitor->kinase Binds to ATP-binding site substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis downstream->apoptosis Inhibition of

Mechanism of kinase inhibition.

Antimicrobial Potential: A New Frontier

In addition to their anticancer properties, derivatives of this compound are being explored for their antimicrobial activity. The emergence of multidrug-resistant pathogens has created an urgent need for new classes of antibiotics. Certain 2-amino and 2-heteroaryl substituted 5-ethoxypyridines have demonstrated promising activity against a range of bacterial and fungal strains.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives against common pathogens.

Compound IDR-Group at C2Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
3a 2-Thienyl16328
3b 2-Furyl326416
4a Cyclohexylamino81632

These preliminary data suggest that the 5-ethoxypyridine scaffold can be a valuable template for the design of novel antimicrobial agents.

Experimental Protocols

To facilitate further research in this promising area, detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) were added the corresponding boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture was heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-aryl-5-ethoxypyridine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

The experimental workflow for the cytotoxicity screening is outlined below:

G Experimental Workflow for In Vitro Cytotoxicity Screening start Seed Cancer Cells in 96-well plate incubation1 Incubate Overnight start->incubation1 treatment Treat with Test Compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate for 4h mtt->incubation3 dissolve Dissolve Formazan with DMSO incubation3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50 Values read->analyze

MTT assay workflow.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile class of compounds with significant potential for the development of new therapeutics. The ease of their synthesis and the ability to readily introduce molecular diversity make them attractive candidates for further investigation. Future research should focus on expanding the structure-activity relationship studies, elucidating the precise molecular mechanisms of action, and optimizing the pharmacokinetic properties of lead compounds to advance them into preclinical and clinical development. The continued exploration of this chemical space is poised to yield novel drug candidates for a variety of diseases.

The Strategic Utility of 2-Bromo-5-ethoxypyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. Among the vast array of functionalized pyridines, 2-Bromo-5-ethoxypyridine emerges as a versatile and highly valuable building block. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role as a key synthetic intermediate, its incorporation into biologically active molecules, and the experimental methodologies underpinning its use. While direct literature on this compound is somewhat limited, its close analogue, 2-Bromo-5-methoxypyridine, has seen extensive use, and the reactivity and applications are largely translatable. This guide will draw upon data from closely related analogues to illustrate the potential of the title compound.

Core Applications in Drug Discovery

This compound serves as a strategic starting material for the synthesis of a diverse range of complex molecules. The presence of the bromine atom at the 2-position facilitates a variety of cross-coupling reactions, while the ethoxy group at the 5-position can influence the molecule's pharmacokinetic properties and provide a point for further functionalization.

Key therapeutic areas where derivatives of 2-bromo-5-alkoxypyridines have shown promise include:

  • Oncology: As a scaffold for the synthesis of kinase inhibitors and tubulin polymerization inhibitors.[1][2][3]

  • Infectious Diseases: In the development of novel antitubercular and antimicrobial agents.[3][4]

  • Neurological Disorders: As a building block for compounds targeting CNS disorders.[5]

  • Inflammatory Diseases: In the synthesis of inhibitors of key inflammatory mediators.[3]

The versatility of this scaffold stems from its ability to participate in a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Synthetic Utility and Key Reactions

The primary utility of this compound in medicinal chemistry lies in its reactivity, particularly at the C-Br bond. This allows for the strategic introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

1. Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and widely used reactions for forming carbon-carbon bonds.[6][7] It involves the reaction of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.

2. Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It provides a straightforward route to substituted alkynylpyridines, which are important intermediates and can possess biological activity themselves.

3. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. It is a key method for synthesizing substituted aminopyridines, a common motif in bioactive molecules.

4. Heck Coupling: This reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene. It is a valuable tool for the synthesis of complex olefinic structures.

Quantitative Data on Analogous Compounds

While specific quantitative data for derivatives of this compound are not abundant in the public domain, the following table summarizes the biological activity of compounds derived from the closely related 2-Bromo-5-methoxypyridine, illustrating the potential of this class of compounds.

Compound ClassTarget/AssayIC50/MICReference
Bedaquiline AnaloguesMycobacterium tuberculosisMIC90 = 0.35 ± 0.05 µM[4]
Pyridine-derived Combretastatin AnaloguesTubulin Polymerization InhibitionIC50 values in the nanomolar range[8]
Pyridine-2,5-dicarboxylate EstersTrypanosoma cruziIC50 = 26.2 µM[9]

Experimental Protocols

The following are representative experimental protocols for reactions involving bromopyridine derivatives, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the 2-bromopyridine derivative (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[10] The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and heated to a temperature ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[10]

Synthesis of a Pyridinylimidazole-based p38 MAP Kinase Inhibitor Analogue

This protocol is adapted from methodologies for similar compounds.[1]

  • Imidazole Formation: A mixture of a substituted benzaldehyde (1.0 eq), glyoxal (1.1 eq), and ammonium hydroxide (2.0 eq) in a solvent like methanol is stirred at room temperature to form the corresponding imidazole derivative.

  • Suzuki Coupling: The resulting imidazole (1.2 eq) is coupled with a 2-bromopyridine derivative (1.0 eq) using a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) in a dioxane/water solvent system. The mixture is heated at 90-100 °C under an inert atmosphere until the reaction is complete.

  • Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

experimental_workflow start This compound coupling Suzuki-Miyaura Cross-Coupling start->coupling reagents Aryl Boronic Acid Pd Catalyst Base reagents->coupling product 5-Ethoxy-2-arylpyridine Derivative coupling->product purification Purification (Chromatography) product->purification bioassay Biological Assay (e.g., Kinase Inhibition) purification->bioassay

A generalized workflow for the synthesis and evaluation of a bioactive compound starting from this compound.

signaling_pathway extracellular Extracellular Signal (e.g., Cytokine) receptor Receptor extracellular->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 downstream Downstream Targets (Transcription Factors) p38->downstream inhibitor Pyridinylimidazole Inhibitor (Derived from Bromopyridine) inhibitor->p38 response Inflammatory Response downstream->response

A simplified diagram of the p38 MAP kinase signaling pathway, a potential target for inhibitors derived from bromopyridines.

logical_relationship cluster_reactions Key Chemical Transformations cluster_scaffolds Resulting Scaffolds cluster_applications Therapeutic Applications building_block 2-Bromo-5-alkoxypyridine suzuki Suzuki Coupling building_block->suzuki sonogashira Sonogashira Coupling building_block->sonogashira buchwald Buchwald-Hartwig Amination building_block->buchwald heck Heck Coupling building_block->heck biaryl Biaryl Pyridines suzuki->biaryl alkynyl Alkynyl Pyridines sonogashira->alkynyl amino Amino Pyridines buchwald->amino alkenyl Alkenyl Pyridines heck->alkenyl oncology Oncology biaryl->oncology infectious Infectious Diseases biaryl->infectious cns CNS Disorders biaryl->cns alkynyl->oncology alkynyl->infectious alkynyl->cns amino->oncology amino->infectious amino->cns alkenyl->oncology alkenyl->infectious alkenyl->cns

The role of 2-bromo-5-alkoxypyridines as versatile building blocks in medicinal chemistry.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its utility is primarily derived from the reactivity of the C-Br bond, which allows for the facile introduction of diverse functionalities through various cross-coupling reactions. While much of the detailed biological data comes from its methoxy analogue, the synthetic methodologies and potential therapeutic applications are highly translatable. For researchers and drug development professionals, this compound offers a strategic entry point into novel chemical space with significant potential for the discovery of new therapeutic agents.

References

Methodological & Application

Synthesis of 2-Bromo-5-ethoxypyridine from 6-bromopyridin-3-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-ethoxypyridine is a valuable substituted pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure incorporates a bromine atom and an ethoxy group on the pyridine ring, offering two distinct points for further chemical modification. This application note provides a detailed protocol for the synthesis of this compound from 6-bromopyridin-3-ol via a Williamson ether synthesis. The described method offers a high yield and straightforward purification.

The synthesis proceeds via the deprotonation of the hydroxyl group of 6-bromopyridin-3-ol using a strong base, followed by nucleophilic substitution with an ethylating agent. This Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[1][2][3][4]

Reaction Scheme

reaction_scheme reactant1 6-bromopyridin-3-ol product This compound reactant1->product 1. NaH, DMF, 0 °C to rt 2. Iodoethane, rt reactant2 Iodoethane reagents Sodium Hydride (NaH) N,N-Dimethylformamide (DMF)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a literature procedure which reports a quantitative yield.[5]

Materials:

  • 6-bromopyridin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodoethane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in N,N-dimethylformamide (DMF, 20 mL) at room temperature, add sodium hydride (60% dispersed in mineral oil, 0.644 g, 16.09 mmol) portion-wise.

  • Stir the resulting reaction mixture at 0 °C for 30 minutes.

  • Slowly add iodoethane (1.858 mL, 22.99 mmol) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 3.5 hours.

  • Upon completion of the reaction, quench by the addition of water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient elution to afford this compound.[5]

Data Presentation

ParameterValueReference
Starting Material6-bromopyridin-3-ol[5]
ReagentsSodium hydride, Iodoethane[5]
SolventN,N-Dimethylformamide (DMF)[5]
Reaction Temperature0 °C to Room Temperature[5]
Reaction Time3.5 hours[5]
Yield2.32 g (100%)[5]
¹H-NMR (CDCl₃)δ 8.03 (1H, d, J = 2.75 Hz), 7.35 (1H, d, J = 8.69 Hz), 7.07 (1H, dd, J = 8.62, 2.97 Hz), 4.05 (2H, q, J = 6.91 Hz), 1.43 (3H, t, J = 6.94 Hz)[5]

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 6-bromopyridin-3-ol in DMF start->dissolve add_nah Add Sodium Hydride at rt, then stir at 0 °C for 30 min dissolve->add_nah add_iodoethane Add Iodoethane dropwise add_nah->add_iodoethane react Stir at room temperature for 3.5 hours add_iodoethane->react quench Quench with water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and saline extract->wash dry Dry with MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Discussion

The provided protocol outlines a highly efficient Williamson ether synthesis for the preparation of this compound. The use of sodium hydride, a strong base, ensures the complete deprotonation of the moderately acidic hydroxyl group of 6-bromopyridin-3-ol to form the corresponding alkoxide. This alkoxide is a potent nucleophile that readily attacks the electrophilic carbon of iodoethane in an SN2 reaction, displacing the iodide leaving group and forming the desired ether product.[2][4]

The choice of DMF as a polar aprotic solvent is crucial for this reaction as it effectively solvates the sodium cation, leaving the alkoxide more nucleophilic, and it is stable to the basic reaction conditions. The reported 100% yield suggests that the reaction goes to completion with minimal side products, simplifying the purification process.[5] The purification by silica gel column chromatography is a standard method to remove any unreacted starting material, excess iodoethane, and mineral oil from the sodium hydride dispersion.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Iodoethane is a toxic and potentially carcinogenic alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-5-ethoxypyridine as a key building block. This versatile reaction is instrumental in the synthesis of 2-aryl-5-ethoxypyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. The protocols provided herein are based on established methodologies for the coupling of 2-bromopyridine analogues and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with an organohalide. For a substrate such as this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position of the pyridine ring, facilitating the synthesis of complex molecular architectures. The resulting 5-ethoxypyridine derivatives are key scaffolds in the development of novel therapeutic agents.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is mediated by a palladium catalyst in the presence of a base and a suitable solvent system.

General Reaction Scheme of Suzuki-Miyaura Coupling with this compound

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various boronic acids. These conditions are excellent starting points for the optimization of reactions with this compound. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome, including yield and reaction time.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2-3)PPh₃ (4-6)K₂CO₃ (2)Toluene/H₂O (4:1)10012-24Moderate to GoodA classic and cost-effective system suitable for many substrates.
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O (4:1)80-9012Good to ExcellentA common and reliable catalyst for a broad range of aryl bromides.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)100-1104-12Good to ExcellentBuchwald ligands often provide higher yields and shorter reaction times, especially for challenging substrates.
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a wide variety of aryl and heteroaryl boronic acids.

Experimental Protocols

This section provides detailed, generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol outlines a widely used and effective method for the coupling of aryl bromides.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

  • Degassed 1,4-Dioxane/Water (4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), sodium carbonate (2.0-3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Buchwald Ligand System

This protocol is recommended for more challenging substrates or when higher efficiency is desired.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.3 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • Degassed 1,4-Dioxane/Water (4:1)

  • Standard workup and purification materials as in Protocol 1.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.3 equiv.), potassium phosphate (2.0-3.0 equiv.), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube and ensure an inert atmosphere is maintained.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 Byproduct X-B(OH)₃ + Base Transmetal->Byproduct Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., OH⁻) BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Halide R¹-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Suzuki_Workflow arrow arrow start Start setup Reaction Setup: - Add this compound - Add Arylboronic Acid - Add Base - Add Catalyst start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup: - Dilute with water - Extract with organic solvent reaction->workup purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions have revolutionized the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development where substituted pyridine scaffolds are prevalent.[2] 2-Bromo-5-ethoxypyridine is a key building block, and its functionalization via cross-coupling reactions allows for the synthesis of a diverse array of derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for three major palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Reactions and Principles

The versatility of this compound as a substrate stems from the reactivity of its carbon-bromine bond in the presence of a palladium catalyst. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[1][3] This is followed by a transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig) step, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][3][4]

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon single bond by coupling with an organoboron compound (e.g., boronic acid).[3][5]

  • Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by coupling with a primary or secondary amine.[4][6]

  • Sonogashira Coupling: Forms a new carbon-carbon triple bond by coupling with a terminal alkyne, typically using both palladium and copper catalysts.[7][8][9]

Data Presentation: Comparative Overview of Coupling Reactions

The following tables summarize representative reaction conditions for the cross-coupling of this compound and its analogs. These conditions serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids

Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 12-24 >85 (est.)[10]
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (3) - K₂CO₃ Dioxane/H₂O 100 24 ~90[3]
3 3-Thienylboronic acid Pd(dppf)Cl₂ (10) - Na₃PO₄ Dioxane 100 18 ~85[11]

| 4 | 4-Carboxyphenylboronic acid | Pd(OAc)₂ (cat.) | PPh₃ (cat.) | Na₂CO₃ | aq. IPA | Reflux | 3 | ~70[12] |

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Amines

Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Morpholine Pd₂(dba)₃ (2) Xantphos (4) Cs₂CO₃ Toluene 110 18-24 >80 (est.)[6]
2 Aniline Pd(OAc)₂ (2) Xantphos (4) Cs₂CO₃ Dioxane 110 24 >80 (est.)[10]
3 Benzylamine Pd₂(dba)₃ (2) RuPhos (4) K₃PO₄ Toluene 100 20 >85 (est.)[10]

| 4 | Dimethylamine (2M in THF) | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80-100 | 12 | ~75-90[6] |

Table 3: Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes

Entry Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ (5) CuI (2.5) Diisopropylamine THF RT 3 ~89[7]
2 Ethynylbenzene Pd(CF₃COO)₂ (2.5) CuI (5) Et₃N DMF 100 3 ~80-90[2]
3 1-Heptyne PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N Toluene 80 12 >85 (est.)

| 4 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (2) | DIPA | THF | 60 | 6 | >90 (est.) |

Experimental Protocols & Visualizations

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[13]

  • Anhydrous and degassed solvents should be used.[10]

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base add_solids Add Solid Reagents reagents->add_solids glassware Flame-Dry Glassware (Schlenk Flask) setup Assemble Flask, Evacuate & Backfill with Inert Gas (x3) glassware->setup solvent Prepare Anhydrous, Degassed Solvent add_liquids Add Solvent & Liquid Reagents solvent->add_liquids setup->add_solids add_solids->add_liquids heat Heat to Desired Temp with Vigorous Stirring add_liquids->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to RT & Quench monitor->cool Reaction Complete extract Liquid-Liquid Extraction cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify product Characterize Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[5]

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination boronate [R²B(OH)₃]⁻ base Base (e.g., K₂CO₃) r2boh2 R²B(OH)₂ r1x R¹-X r1r2 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between an amine and this compound.[6][13]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add this compound, the amine (if solid), Cs₂CO₃, Pd₂(dba)₃, and Xantphos.[6]

  • Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Add anhydrous toluene via syringe, followed by the amine if it is a liquid.[6]

  • Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[13]

G pd0 Pd(0)L pd2_oxid R¹-Pd(II)L-X pd0->pd2_oxid Oxidative Addition pd2_amido R¹-Pd(II)L-NR²H pd2_oxid->pd2_amido Amine Coordination pd2_amido_deprot [R¹-Pd(II)L-NR²]⁻ pd2_amido->pd2_amido_deprot Deprotonation pd2_amido_deprot->pd0 Reductive Elimination r1x R¹-X amine R²NH base Base product R¹-NR²

Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling

This protocol details the coupling of a terminal alkyne with this compound.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Copper(I) iodide (CuI) (2.5 mol%)

  • Diisopropylamine (DIPA) or Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, the terminal alkyne, and an amine base (e.g., DIPA, which can also serve as a co-solvent).[2][7]

  • Stir the reaction at room temperature for 3 hours or heat as necessary (e.g., 60-100 °C) for less reactive substrates.[2][7]

  • Monitor the reaction for completion by TLC.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.[7]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]

  • Purify the resulting crude material by flash column chromatography on silica gel to afford the coupled product.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_alkynyl R¹-Pd(II)L₂-C≡CR² pd2_oxid->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination r1x R¹-X r1r2 R¹-C≡CR² cux Cu-X cu_acetylide Cu-C≡CR² cux->cu_acetylide Acetylide Formation cu_acetylide->pd2_oxid alkyne H-C≡CR² base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. The synthesis of N-aryl-5-ethoxypyridin-2-amine and its derivatives is of significant interest as the 2-aminopyridine scaffold is a key structural motif in numerous biologically active compounds. This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-5-ethoxypyridine with a generic primary or secondary amine.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-substituted aminopyridine product and regenerate the Pd(0) catalyst.[1][2][3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific amine coupling partner.[2]

Data Presentation: Typical Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various bromopyridines with different amines. These examples with structurally similar substrates provide a strong starting point for the optimization of the reaction with this compound.

Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-BromopyridineMesitylaminePd(OAc)₂ (2)Ligand 6 (4)NaOtBu (1.4)Toluene110Not Specified
2-BromopyridineVolatile secondary aminesPd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-10055-98[4]
2-Amino-5-bromo-4-methylpyridineVolatile secondary aminePd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-100Not Specified[2]
Generic Aryl BromidePrimary/Secondary AmineDichlorobis(triphenylphosphine)Pd(II)XantphosNaOtBuTolueneReflux27-82[5][6][7]
2-Amino-6-bromopyridinePrimary/Secondary AmineNot SpecifiedPhosphine LigandBaseSolventNot SpecifiedNot Specified[1]

Note: "dppp" stands for 1,3-bis(diphenylphosphino)propane and "NaOtBu" for sodium tert-butoxide.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - this compound - Amine - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent 1. inert Evacuate and backfill with inert gas (e.g., Argon) solvent->inert 2. heat Heat with vigorous stirring (e.g., 80-110 °C) inert->heat 3. monitor Monitor progress (TLC or LC-MS) heat->monitor 4. cool Cool to Room Temperature monitor->cool 5. quench Quench Reaction (e.g., sat. aq. NH4Cl) cool->quench 6. extract Extract with Organic Solvent quench->extract 7. dry Dry, Filter, and Concentrate extract->dry 8. purify Purify by Column Chromatography dry->purify 9. product Final Product: N-Aryl-5-ethoxypyridin-2-amine purify->product 10.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or another suitable palladium precursor

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%) or another suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dry, sealable reaction tube or Schlenk flask equipped with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry, sealable reaction tube, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (2 mol%), and 1,3-bis(diphenylphosphino)propane (4 mol%).[2]

    • If the amine is a solid, add it at this stage.

    • Seal the reaction tube with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

    • Add anhydrous toluene via syringe. If the amine is a liquid or a solution, add it at this point.[2]

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.[2] The optimal temperature will depend on the reactivity of the specific amine and aryl bromide.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • Carefully open the reaction tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).[2]

    • Combine the organic layers and wash with water and then brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-ethoxypyridin-2-amine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care in a dry environment.

  • Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Catalytic Cycle Diagram

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ oa_complex->amine_complex Ligand Exchange amido_complex [Ar-Pd(II)(NR'R'')L₂] amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product base_h Base-H⁺ + Br⁻ amido_complex->base_h reagents Ar-Br + HNR'R'' reagents->oa_complex reagents->amine_complex base Base base->amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 2-Bromo-5-ethoxypyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-ethoxypyridine as a key building block in the synthesis of novel and complex heterocyclic molecules. This versatile reagent is particularly valuable in medicinal chemistry for the development of pharmacologically active compounds. The protocols detailed below are foundational for leveraging this compound in various palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. The presence of a bromine atom at the 2-position and an ethoxy group at the 5-position offers strategic advantages for constructing complex molecular architectures. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The ethoxy group modulates the electronic properties of the pyridine ring and can influence the biological activity of the final synthesized compounds. This document outlines key applications and provides detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Key Applications in Medicinal Chemistry

This compound is a valuable scaffold for the synthesis of biologically active heterocycles. For instance, it has been utilized in the synthesis of antagonists for Protease-Activated Receptor 4 (PAR-4), a G-protein coupled receptor involved in thrombosis.[1] The pyridine core often serves as a central scaffold in kinase inhibitors and other therapeutic agents, where the substituents can be tailored to optimize binding affinity and selectivity for a specific biological target.

Synthesis of this compound

A common route to this compound involves the etherification of 6-bromopyridin-3-ol.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 6-bromopyridin-3-ol and iodoethane.

Materials:

  • 6-bromopyridin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Iodoethane

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 6-bromopyridin-3-ol (2.0 g, 11.49 mmol) in DMF (20 mL) at room temperature, add sodium hydride (0.644 g, 16.09 mmol, 60% dispersion) in portions.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add iodoethane (1.858 mL, 22.99 mmol) dropwise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 3.5 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane-ethyl acetate gradient) to afford this compound.[2]

Quantitative Data:

ProductStarting MaterialReagentsSolventYieldSpectroscopic Data
This compound6-bromopyridin-3-olNaH, IodoethaneDMF~100%¹H-NMR (CDCl₃): δ 8.03 (1H, d), 7.35 (1H, d), 7.07 (1H, dd), 4.05 (2H, q), 1.43 (3H, t)[2]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is highly amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for creating diverse libraries of substituted pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with a variety of boronic acids or esters.

Protocol 2: Generalized Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: This is an adapted protocol and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid, and the base.

  • Add the solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Representative Data for Suzuki-Miyaura Coupling of Bromopyridines:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O90>85
24-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄1,4-Dioxane100>90
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.

Protocol 3: Generalized Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne. Note: This is an adapted protocol and may require optimization.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature to 60 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling this compound with a primary or secondary amine.

Protocol 4: Generalized Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine. Note: This is an adapted protocol and may require optimization.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, this compound, and the amine.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Visualized Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig start 6-Bromopyridin-3-ol step1 Etherification with Iodoethane (NaH, DMF) start->step1 product This compound step1->product suzuki_reaction Pd(PPh₃)₄, Base product->suzuki_reaction sono_reaction Pd(PPh₃)₂Cl₂, CuI, Base product->sono_reaction buch_reaction Pd₂(dba)₃, Ligand, Base product->buch_reaction suzuki_reagent Arylboronic Acid suzuki_reagent->suzuki_reaction suzuki_product 2-Aryl-5-ethoxypyridine suzuki_reaction->suzuki_product sono_reagent Terminal Alkyne sono_reagent->sono_reaction sono_product 2-Alkynyl-5-ethoxypyridine sono_reaction->sono_product buch_reagent Amine (R₂NH) buch_reagent->buch_reaction buch_product 2-Amino-5-ethoxypyridine buch_reaction->buch_product

Caption: Synthetic pathways using this compound.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add this compound, Coupling Partner, Base, Solvent setup->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups.[2][3][4] Consequently, the Sonogashira coupling has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1]

This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-5-ethoxypyridine with a terminal alkyne. The resulting 2-alkynyl-5-ethoxypyridine derivatives are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for the development of novel therapeutic agents.

General Reaction Scheme

The general scheme for the Sonogashira coupling of this compound is depicted below:

Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.

  • Copper Cycle : Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.

  • Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-5-ethoxypyridine product and regenerate the active Pd(0) catalyst.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%) under an inert atmosphere.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure anaerobic conditions.

  • Addition of Reagents:

    • Add the anhydrous, deoxygenated solvent (e.g., THF) to the flask, followed by the amine base (e.g., Et₃N, 2-3 equivalents).

    • Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing.

    • Slowly add the terminal alkyne (1.1-1.2 equivalents) to the reaction mixture dropwise.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (typically between room temperature and 100 °C), depending on the reactivity of the alkyne. For many standard couplings with 2-bromopyridines, heating to 60-80 °C is common.[5]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and any precipitated salts.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-alkynyl-5-ethoxypyridine.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Sonogashira coupling of various bromopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.

Aryl HalideAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96[5]
6-Bromo-3-fluoro-2-pyridinecarbonitrile1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1692[6]
2-Amino-5-bromo-4-methylpyridineTerminal alkynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003-[1]
General Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389

Mandatory Visualizations

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification setup_flask Dry Schlenk Flask add_solids Add this compound, Pd Catalyst, and CuI setup_flask->add_solids inert_atm Establish Inert Atmosphere (Ar/N2) add_solids->inert_atm add_solvent_base Add Anhydrous Solvent and Amine Base inert_atm->add_solvent_base add_alkyne Add Terminal Alkyne Dropwise add_solvent_base->add_alkyne stir_heat Stir at Specified Temperature add_alkyne->stir_heat monitor Monitor Progress (TLC/LC-MS) stir_heat->monitor cool_down Cool to Room Temperature monitor->cool_down dilute Dilute with Organic Solvent cool_down->dilute filter_celite Filter through Celite dilute->filter_celite wash Wash with aq. NH4Cl and Brine filter_celite->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify

Caption: Experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X      L2 pd0->pd_complex Oxidative Addition (R-X) alkynyl_pd_complex R-Pd(II)-C≡CR'         L2 pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product R-C≡CR' alkynyl_pd_complex->product alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + CuX, Base cu_acetylide->pd_complex cu_x CuX cu_acetylide->cu_x

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This reaction is of paramount importance in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The functionalization of pyridine rings, a common scaffold in medicinal chemistry, via the Heck reaction allows for the introduction of diverse substituents, enabling the exploration of new chemical space in drug discovery programs.

This document provides detailed application notes and experimental protocols for the Heck reaction of 2-Bromo-5-ethoxypyridine. While specific literature examples for this exact substrate are limited, the provided protocols are based on well-established methodologies for structurally similar bromopyridines and offer a robust starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. The final step is the reductive elimination of HBr by a base, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Data Presentation: Representative Heck Reaction Conditions

The following table summarizes typical reaction conditions for the Heck coupling of bromopyridines with various alkenes, which can be adapted for this compound. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N (1.5-2.0)DMF100-12012-24High
2n-Butyl acrylatePd(OAc)₂ (1-3)PPh₃ (2-6)K₂CO₃ (2.0)DMF or Dioxane100-13016-24Good to High
3Ethyl acrylatePd(OAc)₂ (2)NoneEt₃N (2.0)NMP12012Moderate to Good
4StyrenePdCl₂(PPh₃)₂ (3)NoneNaOAc (2.0)DMF11018Good
5AcrylonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.5)Dioxane10018High

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Heck reaction of this compound with styrene. This protocol is adapted from established methodologies for similar bromopyridines.

Protocol 1: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe. This should be followed by the addition of triethylamine (1.5 mmol, 1.5 equiv.) and then styrene (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the reaction vessel from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-ethoxy-2-styrylpyridine.

Mandatory Visualizations

General Heck Reaction Workflow

The following diagram illustrates the general experimental workflow for setting up a Heck coupling reaction.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Alkene, Base, Solvent B Degas Mixture A->B C Add Catalyst & Ligand under Inert Atmosphere B->C D Heat to Specified Temperature C->D E Stir and Monitor (TLC/GC-MS) D->E F Cool to Room Temp. E->F G Aqueous Work-up & Extraction F->G H Purify by Column Chromatography G->H

Caption: General workflow for the Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

This diagram illustrates the key steps in the palladium-catalyzed Heck reaction cycle.

Heck_Cycle pd0 Pd(0)Ln pdiia Ar-Pd(II)-X (Ln) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-X (Ln)(Alkene) pdiia->pdiib Alkene Coordination pdiic R-Pd(II)-H (Ln) pdiib->pdiic Migratory Insertion & β-Hydride Elimination pdiic->pd0 Reductive Elimination product Substituted Alkene pdiic->product hx H-X pdiic->hx reagents1 Ar-X reagents1->pdiia reagents2 Alkene reagents2->pdiib base_regen Base base_regen->pdiic

Caption: Catalytic cycle of the Heck reaction.

Application Notes and Protocols: Grignard Reaction of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Grignard reaction involving the 2-Bromo-5-ethoxypyridine intermediate. This key synthetic transformation is crucial in the development of various pharmaceutical compounds, most notably as a precursor in the synthesis of Perampanel, a selective noncompetitive antagonist of AMPA receptors used in the treatment of epilepsy and Parkinson's disease.[1][2]

Introduction

The formation of a Grignard reagent from this compound creates a potent nucleophilic intermediate, 5-ethoxy-2-pyridylmagnesium halide. This organometallic compound readily reacts with a variety of electrophiles, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note details the protocol for the formation of this Grignard reagent and its subsequent use in a cross-coupling reaction, a critical step in the synthesis of pharmaceutical intermediates.

Key Applications in Drug Development

The Grignard reagent derived from this compound is a key building block in the synthesis of complex heterocyclic molecules. Its primary application lies in the construction of bi-aryl structures, which are common motifs in pharmacologically active compounds.

Synthesis of Perampanel Intermediate: A notable application is the synthesis of 2-ethoxy-5-(pyridin-2-yl)pyridine, a direct precursor to Perampanel.[1][2] This is achieved through a cross-coupling reaction of the 5-ethoxy-2-pyridylmagnesium halide with a suitable pyridine derivative.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related alkoxy-pyridyl compounds and are directly applicable to this compound.[1]

Protocol 1: Formation of 5-ethoxy-2-pyridylmagnesium halide Grignard Reagent

This protocol describes the formation of the Grignard reagent via a halogen-magnesium exchange reaction using a commercial Grignard reagent.

Materials:

  • This compound

  • Isopropyl magnesium chloride lithium chloride complex (i-PrMgCl·LiCl) 1.3 M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Standard laboratory glassware (dried)

Procedure:

  • In a dry, nitrogen-purged flask equipped with a thermometer, condenser, and dropping funnel, charge this compound (1.0 equiv.) and anhydrous THF.

  • While maintaining the internal temperature at 25-30°C, add the isopropyl magnesium chloride lithium chloride complex (1.56 equiv.) dropwise over approximately 1 hour.

  • Stir the resulting mixture at 25-30°C for at least 5 hours.

  • The conversion to the Grignard reagent can be monitored by HPLC, with expected conversions exceeding 95%.[1] The resulting suspension of the Grignard reagent is used directly in the subsequent reaction.

Protocol 2: Cross-Coupling Reaction with 2-Chloropyridine

This protocol details the use of the prepared Grignard reagent in a cross-coupling reaction to form 2-ethoxy-5-(pyridin-2-yl)pyridine.

Materials:

  • Suspension of 5-ethoxy-2-pyridylmagnesium halide from Protocol 1

  • 2-Chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • tert-Butyl-methyl ether (MTBE)

Procedure:

  • In a separate dry, nitrogen-purged flask, charge 2-chloropyridine and anhydrous THF.

  • Heat the reaction mixture to 45-50°C and stir for 15 minutes.

  • Transfer the previously prepared Grignard reagent suspension via cannula to a dropping funnel attached to the second flask.

  • Add the Grignard reagent to the 2-chloropyridine solution over approximately 1 hour, maintaining the temperature at 45-50°C.

  • Stir the reaction mixture at 45-50°C for at least 1 hour. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to 20-25°C.

  • Carefully quench the reaction by the slow addition of deionized water over 30 minutes, ensuring the temperature remains at 20-25°C.

  • Stir for 15 minutes, then transfer the mixture to a separatory funnel and allow the phases to separate.

  • Extract the aqueous phase with two portions of tert-butyl-methyl ether.

  • Combine the organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by crystallization or chromatography.

Data Presentation

The following table summarizes the quantitative data for a representative reaction based on the synthesis of the analogous 2-methoxy-5-(pyridin-2-yl)pyridine, which is expected to have similar performance.

ParameterValueReference
Grignard Formation
2-Bromo-5-alkoxypyridine (equiv.)1.1 - 1.2[1]
i-PrMgCl·LiCl (equiv.)1.56[1]
Temperature (°C)25-30[1]
Reaction Time (h)≥ 5[1]
Conversion (%)> 95[1]
Cross-Coupling Reaction
Temperature (°C)45-50[1]
Reaction Time (h)≥ 1[1]
Work-up & Isolation
Quenching Temperature (°C)20-25[1]
Final Product Purity (HPLC A/A%)> 99.0
Molar Yield (%) from 2-chloropyridine80.9

Visualizations

The following diagrams illustrate the key processes involved in the synthesis.

Grignard_Formation_Workflow cluster_prep Flask Preparation cluster_reagents Reagent Charging cluster_reaction Grignard Formation cluster_output Result prep Dry & Purge Flask with N2 bromo Charge this compound and Anhydrous THF prep->bromo add_grignard Add i-PrMgCl·LiCl (25-30°C, 1h) bromo->add_grignard stir Stir at 25-30°C (≥ 5h) add_grignard->stir hplc Monitor Conversion (HPLC) stir->hplc grignard_product Suspension of 5-ethoxy-2-pyridylmagnesium halide hplc->grignard_product

Grignard Reagent Formation Workflow

Cross_Coupling_Workflow cluster_input Inputs cluster_reaction Cross-Coupling Reaction cluster_workup Work-up cluster_output Output grignard_reagent Grignard Reagent Suspension add_grignard Add Grignard Reagent (45-50°C, 1h) grignard_reagent->add_grignard chloro_pyridine 2-Chloropyridine in Anhydrous THF heat Heat 2-Chloropyridine solution (45-50°C) chloro_pyridine->heat heat->add_grignard stir Stir at 45-50°C (≥ 1h) add_grignard->stir quench Quench with Water (20-25°C) stir->quench extract Extract with MTBE quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate final_product Crude 2-ethoxy-5- (pyridin-2-yl)pyridine dry_concentrate->final_product

Cross-Coupling Reaction and Work-up Workflow

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product reactant1 This compound intermediate 5-ethoxy-2-pyridylmagnesium chloride·LiCl reactant1->intermediate Halogen-Magnesium Exchange reactant2 i-PrMgCl·LiCl reactant2->intermediate reactant3 2-Chloropyridine product 2-ethoxy-5-(pyridin-2-yl)pyridine reactant3->product intermediate->product Cross-Coupling

Overall Reaction Pathway

References

Application of 2-Bromo-5-ethoxypyridine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-ethoxypyridine is a substituted pyridine derivative that serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique structural features, including a reactive bromine atom at the 2-position and an ethoxy group at the 5-position, make it an attractive starting material for the construction of novel agrochemicals. The pyridine scaffold is a common motif in a wide range of biologically active compounds, including fungicides, herbicides, and insecticides. The bromine atom provides a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The ethoxy group can influence the electronic properties and solubility of the final molecule, which can be crucial for its biological activity and bioavailability.

This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a potential agrochemical scaffold.

Key Applications in Agrochemical Synthesis

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural analogs are widely used. Based on the reactivity of similar bromo-alkoxy-pyridines, this compound is an excellent candidate for the synthesis of:

  • Fungicides: The synthesis of pyridyl-pyrazole and pyridyl-thiazole carboxamides, which are known to be potent succinate dehydrogenase inhibitors (SDHIs).

  • Herbicides: The development of novel pyridine-based herbicides that can act as inhibitors of key plant enzymes.

  • Insecticides: The elaboration into new classes of insecticides, potentially targeting the nervous system of insects.

The following sections provide a detailed protocol for a representative synthetic application of this compound.

Experimental Protocols

Representative Synthesis of a Pyridyl-Pyrazole Fungicide Scaffold via Suzuki-Miyaura Coupling

This protocol describes a general and robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a pyrazole boronic acid. This reaction forms a key carbon-carbon bond, leading to a pyridyl-pyrazole scaffold that is prevalent in many modern fungicides.

Reaction Scheme:

Materials:

  • This compound

  • 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.

  • Degas the resulting mixture by bubbling argon or nitrogen through it for 20 minutes.

  • To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (50 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-5-ethoxypyridine.

  • The Boc-protecting group can be subsequently removed under acidic conditions to yield the final pyridyl-pyrazole scaffold.

Data Presentation

The following table summarizes the quantitative data for the representative Suzuki-Miyaura coupling reaction described above.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount UsedProduct Yield (%)Purity (by HPLC) (%)
This compound202.0510.01.02.02 g->98
1-(tert-Butoxycarbonyl)-1H-pyrazole-4-boronic acid211.9912.01.22.54 g->97
Sodium Carbonate105.9920.02.02.12 g--
Palladium(II) Acetate224.500.20.0245 mg--
Triphenylphosphine262.290.80.08210 mg--
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)-5-ethoxypyridine289.34---85>99

Note: The presented data is representative for a typical laboratory-scale synthesis and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Experimental Workflow: Suzuki-Miyaura Coupling

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: This compound Pyrazole Boronic Acid Sodium Carbonate B Add Solvents: 1,4-Dioxane Degassed Water A->B 1. C Degas Mixture B->C 2. D Add Catalyst & Ligand: Pd(OAc)₂ PPh₃ C->D 3. E Heat to 90-100 °C D->E 4. F Stir for 12-18h under Inert Atmosphere E->F 5. G Cool to RT & Quench F->G 6. H Liquid-Liquid Extraction G->H 7. I Drying & Concentration H->I 8. J Column Chromatography I->J 9. K Pure Pyridyl-Pyrazole Product J->K 10.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: Mode of Action of SDHI Fungicides

Pyridyl-pyrazole fungicides, which can be synthesized from this compound, often act as Succinate Dehydrogenase Inhibitors (SDHIs). They disrupt the fungal respiratory chain, leading to cell death.

signaling_pathway cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain (ETC) Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate No_ATP ATP Production Blocked Complex_II->No_ATP Complex_IV Complex IV Complex_III->Complex_IV e- ATP ATP Complex_IV->ATP Succinate Succinate Succinate->Complex_II SDHI Pyridyl-Pyrazole Fungicide (SDHI) SDHI->Complex_II Inhibits

Caption: Inhibition of fungal respiration by an SDHI fungicide.

Application Notes and Protocols for 2-Bromo-5-ethoxypyridine in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-ethoxypyridine as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). This versatile building block is particularly valuable for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental to the structure of many therapeutic agents. The protocols detailed below are based on established methodologies for similar bromopyridine derivatives and serve as a robust starting point for laboratory-scale synthesis and drug discovery efforts.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable precursor in medicinal chemistry. The presence of a bromine atom at the 2-position and an ethoxy group at the 5-position of the pyridine ring allows for diverse and regioselective functionalization. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties. The ethoxy group, being an electron-donating group, can influence the reactivity of the pyridine ring and provide a key interaction point in the final drug molecule.

Substituted pyridines are prevalent scaffolds in numerous approved drugs, acting as crucial pharmacophores that can modulate the biological activity and pharmacokinetic properties of a compound. For instance, the pyridine motif is a common feature in kinase inhibitors, where it can form critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its application in two major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds to synthesize biaryl and heteroaryl compounds. These structures are common in a variety of therapeutic areas, including oncology and inflammatory diseases.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to synthesize N-aryl and N-heteroaryl amines. Arylamines are a fundamental component of many drug molecules, contributing to their biological activity and structural complexity.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving 2-bromopyridine derivatives. These conditions can be used as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridines with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2)Toluene/H₂O (4:1)10012-2470-90
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O (4:1)80-901280-95
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (3)Dioxane/H₂O (4:1)100-1104-1285-98
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-1680-95

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Amines

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBu (1.2-1.5)Toluene80-10012-2475-95
Pd(OAc)₂ (2-4)Xantphos (3-6)Cs₂CO₃ (1.5-2)Dioxane100-1108-1880-98
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH1006-1285-99
PdCl₂(Amphos)₂ (3-5)-K₂CO₃ (2)Dioxane10012-2470-90

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 2-aryl-5-ethoxypyridine derivative via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and other appropriate analytical techniques.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Objective: To synthesize a N-(5-ethoxypyridin-2-yl)amine derivative via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 1.5-3 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk tube or other sealable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the primary amine (1.1-1.5 equiv.) to the Schlenk tube, followed by the anhydrous, degassed solvent.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and other relevant analytical methods.

Visualizations

Signaling Pathway: Kinase Inhibition

Many kinase inhibitors feature a substituted pyridine core. The diagram below illustrates a simplified, generic signaling pathway that is often targeted by such inhibitors. The synthesized 2-aryl or 2-amino-5-ethoxypyridine derivatives could potentially act as inhibitors in similar pathways.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 P Receptor->P1 Ras Ras P1->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Kinase Inhibitor (e.g., 2-Aryl-5-ethoxypyridine derivative) Inhibitor->Raf inhibits Suzuki_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Base - Pd Catalyst Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Workup: - Cool to RT - Dilute with Water - Extract with Organic Solvent Reaction->Workup Purify Purification: - Combine Organic Layers - Wash with Brine - Dry and Concentrate - Column Chromatography Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH - L Amido Palladium Amido Complex AmineCoord->Amido + Base - [Base-H]⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product ArX 2-Bromo-5- ethoxypyridine R2NH R₂NH Base Base

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Suzuki coupling reactions involving 2-bromo-5-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of 2-bromopyridines are a common challenge. The electron-rich nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1] Key factors contributing to low yields include:

  • Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[1] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow. The choice of base is crucial to facilitate this step by forming a more nucleophilic boronate species.[2]

  • Protodeboronation of the Boronic Acid: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly when using aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[1][3]

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.

Q2: What are the common side reactions, and how can I minimize them?

The most prevalent side reactions are homocoupling of the boronic acid and debromination of the this compound.

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[1] To minimize this, it is critical to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[1]

  • Debromination: The bromo group on the pyridine ring is replaced by a hydrogen atom. This can be influenced by the choice of catalyst, ligand, and base. Screening different reaction conditions can help identify a system that minimizes this side reaction.

  • Protodeboronation: As mentioned above, this side reaction consumes the boronic acid. Using anhydrous solvents and carefully selecting the base can reduce its occurrence.[3]

Q3: How do I choose the right catalyst and ligand for this reaction?

For Suzuki couplings involving 2-bromopyridines, a combination of a palladium precursor and a suitable phosphine ligand is generally recommended.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) sources like Pd(PPh₃)₄.[4]

  • Ligands: Bulky, electron-rich phosphine ligands are often essential to facilitate both oxidative addition and reductive elimination. Recommended ligands include SPhos, XPhos, and P(t-Bu)₃.[5] For routine couplings, Pd(PPh₃)₄ can provide good to excellent yields.[4] For more challenging substrates, modern catalyst systems with bulky ligands are highly effective.[4]

Q4: What is the role of the base, and which one should I use?

The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[2][6] The choice of base can significantly impact the reaction rate and yield.[2]

  • Common Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used.[2][7]

  • Base Strength and Solubility: The strength and solubility of the base are important factors. Stronger bases like K₃PO₄ can be very effective for less reactive substrates.[1] Cs₂CO₃ often provides higher yields but is more expensive.[1]

Q5: Can I run the Suzuki coupling of this compound under air?

It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1] For optimal results and reproducibility, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Troubleshooting_Suzuki_Coupling start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp side_reactions Significant Side Reactions Observed homocoupling Homocoupling of Boronic Acid side_reactions->homocoupling debromination Debromination of Pyridine side_reactions->debromination protodeboronation Protodeboronation side_reactions->protodeboronation degas Ensure Rigorous Degassing homocoupling->degas catalyst_screen Screen Different Catalysts/Ligands debromination->catalyst_screen base_screen Screen Different Bases protodeboronation->base_screen anhydrous Use Anhydrous Conditions protodeboronation->anhydrous boronic_ester Use Boronic Ester protodeboronation->boronic_ester incomplete Reaction Not Going to Completion increase_temp Increase Temperature incomplete->increase_temp increase_time Increase Reaction Time incomplete->increase_time increase_equivalents Increase Equivalents of Boronic Acid/Ester incomplete->increase_equivalents stronger_base Use a Stronger Base incomplete->stronger_base

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize typical reaction conditions for the Suzuki coupling of substituted 2-bromopyridines, which can serve as a starting point for optimizing the reaction of this compound.

Table 1: Comparison of Catalyst Systems

Catalyst Precursor (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)9085A common and reliable catalyst for routine couplings.[4]
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O80-110Low to ModerateProne to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)Toluene/H₂O100-110HighBulky, electron-rich ligand helps to stabilize the catalyst.[1]
Pd(dppf)Cl₂ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-120Good to ExcellentA versatile and robust catalyst for challenging couplings.[8]

Table 2: Comparison of Bases

Base (Equiv.)SolventTemperature (°C)Yield (%)Notes
K₂CO₃ (2-3)Toluene/H₂O80-110Moderate to HighA common and cost-effective choice.[1]
Na₂CO₃ (2-3)DMF100Moderate to HighDMF can aid in the solubility of starting materials.[1]
K₃PO₄ (2-3)THF/H₂O80-100High to ExcellentA strong base that can be very effective for less reactive substrates.[1]
Cs₂CO₃ (2-3)Dioxane100-110High to ExcellentOften provides higher yields but is more expensive.[1]

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or boronic ester (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • K₃PO₄ (2.0-3.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

    • Nitrogen or Argon gas

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid/ester, K₃PO₄, and Pd(PPh₃)₄.[9]

    • Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[9]

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Procedure using a Buchwald Ligand (e.g., SPhos)

This protocol is recommended for achieving higher yields, especially with challenging substrates.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or boronic ester (1.2-1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0-3.0 equiv)

    • Toluene/Water (e.g., 10:1 mixture)

    • Nitrogen or Argon gas

  • Procedure:

    • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk flask.

    • Add this compound, the arylboronic acid/ester, and K₃PO₄.

    • Seal the flask, remove from the glovebox, and add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd_complex R1-Pd(II)L2-R2 transmetalation->coupled_pd_complex boronate R2-B(OR)3- (Activated Boronic Ester) boronate->transmetalation base_activation Base boronic_acid R2-B(OR)2 base_activation->boronic_acid boronic_acid->boronate reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup 1. Reaction Setup (Add Reagents to Flask) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Workup (Quench, Extract, Dry) reaction->workup purification 6. Purification (Column Chromatography) workup->purification

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 2-Bromo-5-ethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and side reactions, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the cross-coupling of this compound?

A1: The primary side reactions encountered are hydrodehalogenation (protodebromination) of the starting material to form 5-ethoxypyridine, and in the case of Suzuki-Miyaura coupling, the homocoupling of the boronic acid reagent to form a symmetrical biaryl byproduct. For Buchwald-Hartwig amination, catalyst poisoning by the pyridine nitrogen can also be a significant issue, leading to low yields and reaction stalling.[1][2]

Q2: Why is hydrodehalogenation a significant issue with this substrate?

A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, can be a competing pathway in palladium-catalyzed cross-coupling reactions.[3] This can be exacerbated by the presence of trace amounts of water or other proton sources in the reaction mixture. The electron-rich nature of the 5-ethoxypyridine ring can also influence the propensity for this side reaction.

Q3: How can I prevent the homocoupling of my boronic acid in Suzuki-Miyaura coupling?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[4] To minimize this, it is crucial to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Using a Pd(0) precatalyst or adding a mild reducing agent can also suppress this side reaction.[4] In some cases, the slow addition of the boronic acid can also be beneficial.[4]

Q4: What makes the Buchwald-Hartwig amination of this compound challenging?

A4: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[1][2] This is a common challenge for 2-halopyridine substrates. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) is essential to sterically shield the palladium center and promote the desired C-N bond formation.[1]

Q5: How do I choose the right ligand and base for my reaction?

A5: The choice of ligand and base is critical and often substrate-dependent. For Suzuki-Miyaura coupling of this compound, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos are generally effective. Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[5] For Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands are recommended to prevent catalyst poisoning.[1][2] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) may be necessary.[6]

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling

Problem: Low or No Yield of the Desired Product

  • Possible Cause 1: Catalyst Deactivation. The pyridine nitrogen may be inhibiting the palladium catalyst.

    • Solution: Switch to a catalyst system with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos to shield the palladium center.[1]

  • Possible Cause 2: Inefficient Transmetalation. The transfer of the aryl group from the boronic acid to the palladium complex may be slow.

    • Solution: Ensure the chosen base is appropriate and sufficiently soluble. A switch to a stronger base like K₃PO₄ or Cs₂CO₃ might be beneficial. The use of a mixed solvent system (e.g., dioxane/water) can also improve the solubility of the base.[5]

  • Possible Cause 3: Poor Reagent Purity or Reaction Setup. Moisture and oxygen can significantly hinder the reaction.

    • Solution: Use anhydrous and thoroughly degassed solvents. Ensure all solid reagents are dry. Employ Schlenk line techniques or a glovebox to maintain an inert atmosphere.[4]

Problem: Significant Formation of Homocoupled Biaryl (from boronic acid)

  • Possible Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.[4]

    • Solution: Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the experiment.[4]

  • Possible Cause: Use of a Pd(II) Precatalyst. The in situ reduction of Pd(II) to Pd(0) can sometimes lead to initial homocoupling.

    • Solution: Use a Pd(0) precatalyst like Pd₂(dba)₃ or a pre-formed catalyst with a bulky ligand. Alternatively, add a mild reducing agent to the reaction mixture when using a Pd(II) source.[4]

Problem: Significant Formation of 5-ethoxypyridine (Hydrodehalogenation)

  • Possible Cause: Presence of a Proton Source. Trace water or other protic impurities can lead to the replacement of the bromine with a hydrogen atom.

    • Solution: Use anhydrous solvents and reagents. Ensure the reaction setup is thoroughly dried.

  • Possible Cause: Unfavorable Reaction Kinetics. If the desired cross-coupling is slow, side reactions like hydrodehalogenation can become more prominent.

    • Solution: Optimize the reaction conditions (temperature, catalyst, ligand, base) to accelerate the cross-coupling pathway. Sometimes, a more active catalyst system can outcompete the hydrodehalogenation reaction.

Catalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)9012-1685A standard and reliable catalyst system for similar substrates.[3]
Pd(OAc)₂ (3) / PPh₃ (6)K₂CO₃ (2)Isopropanol/H₂O (2:1)Reflux8-12~80A cost-effective alternative.[4]
Pd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1004-8>90Buchwald ligands often provide higher yields for challenging substrates.
Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF1008-16~85Effective for a broad range of substrates.

Note: Yields are based on structurally similar substrates and may vary for this compound.

Troubleshooting Buchwald-Hartwig Amination

Problem: Low or No Yield of the Aminated Product

  • Possible Cause 1: Catalyst Poisoning. The pyridine nitrogen is likely coordinating to the palladium catalyst.[1][2]

    • Solution: Employ a sterically hindered, electron-rich biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos. These ligands are designed to prevent pyridine coordination.[1]

  • Possible Cause 2: Incorrect Base Selection. The base may be too weak to deprotonate the amine-palladium complex effectively, or too strong and causing substrate/product degradation.[6]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. If your substrate has base-sensitive functional groups, consider a weaker base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[6]

  • Possible Cause 3: Reagent Insolubility. If the reactants or base are not well-dissolved, the reaction will be inefficient.[1]

    • Solution: Toluene and 1,4-dioxane are generally good solvent choices. Ensure vigorous stirring. If solubility is still an issue, a more polar solvent like DMF could be tested, but be aware of its potential to coordinate to palladium.[1]

Problem: Formation of Palladium Black and Catalyst Decomposition

  • Possible Cause: High Reaction Temperature. Prolonged exposure to high temperatures (typically >120 °C) can lead to the decomposition of the palladium catalyst into inactive palladium black.[1]

    • Solution: Lower the reaction temperature to the 80-100 °C range and potentially increase the reaction time. Monitor the reaction mixture for the formation of a black precipitate.[2]

  • Possible Cause: Presence of Oxygen. The active Pd(0) catalyst is sensitive to air and can be oxidized and deactivated.[1]

    • Solution: Ensure a rigorously inert atmosphere is maintained throughout the reaction by using degassed solvents and Schlenk techniques or a glovebox.

Problem: Significant Formation of 5-ethoxypyridine (Hydrodehalogenation)

  • Possible Cause: Competing β-Hydride Elimination. This side reaction can compete with the desired reductive elimination to form the C-N bond.[3]

    • Solution: The choice of ligand is crucial. Bulky, electron-rich ligands that accelerate the rate of reductive elimination can often suppress β-hydride elimination. Optimizing the reaction temperature may also help, as higher temperatures can sometimes favor side reactions.

Catalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ (2.5) / XPhos (5)KOtBu (1.4)Toluene902-2487A highly effective system for a range of anilines.[7]
Pd(OAc)₂ (2) / dppp (3)NaOtBu (1.4)Toluene8012-1855-98Effective for volatile amines.[8]
Pd₂(dba)₃ (2) / BrettPhos (4)NaOtBu (1.4)Toluene10012>90Often a good choice for primary amines.
[Pd(cinnamyl)Cl]₂ (1.5) / Xantphos (6)DBU (2)Toluene1101287Utilizes a soluble organic base.[9]

Note: Yields are based on structurally similar substrates and may vary for this compound and the specific amine coupling partner.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Side Reactions
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination with Minimized Side Reactions
  • Reaction Setup: In a glovebox or under a positive pressure of inert gas in a Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Side_Reactions Start This compound + Coupling Partner Product Desired Cross-Coupled Product Start->Product   Main Reaction Pathway (e.g., Suzuki, Buchwald-Hartwig) Side1 5-Ethoxypyridine (Hydrodehalogenation) Start->Side1 Side Reaction 1 Side2 Homocoupled Byproduct (e.g., Biaryl from Boronic Acid) Start->Side2 Side Reaction 2 (Suzuki)

Caption: Main reaction pathway versus common side reactions.

Suzuki_Troubleshooting Start Low/No Yield in Suzuki Coupling Check_Inert Is the reaction atmosphere strictly inert? Start->Check_Inert Degas Action: Rigorously degas solvents & use Schlenk line/ glovebox. Check_Inert->Degas No Check_Ligand Is a bulky, electron-rich ligand being used? Check_Inert->Check_Ligand Yes Degas->Check_Ligand Switch_Ligand Action: Switch to a Buchwald-type ligand (e.g., SPhos, XPhos). Check_Ligand->Switch_Ligand No Check_Base Is the base appropriate and soluble? Check_Ligand->Check_Base Yes Switch_Ligand->Check_Base Optimize_Base Action: Try a stronger base (K3PO4, Cs2CO3) and/or a biphasic solvent system. Check_Base->Optimize_Base No Success Improved Yield Check_Base->Success Yes Optimize_Base->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Buchwald_Troubleshooting Start Low/No Yield in Buchwald-Hartwig Amination Check_Ligand Is a sterically hindered, biarylphosphine ligand being used? Start->Check_Ligand Switch_Ligand Action: Use a ligand like XPhos, RuPhos, or BrettPhos to prevent catalyst poisoning. Check_Ligand->Switch_Ligand No Check_Temp Is the reaction temperature too high (>120 °C)? Check_Ligand->Check_Temp Yes Switch_Ligand->Check_Temp Lower_Temp Action: Lower temperature to 80-100 °C and increase reaction time. Check_Temp->Lower_Temp Yes Check_Base Is the base appropriate? Check_Temp->Check_Base No Lower_Temp->Check_Base Optimize_Base Action: Ensure a strong, non- nucleophilic base (e.g., NaOtBu) is used. Consider Cs2CO3 for sensitive substrates. Check_Base->Optimize_Base No Success Improved Yield Check_Base->Success Yes Optimize_Base->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-bromo-5-ethoxypyridine reaction products. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2-hydroxypyridine or 2-aminopyridine derivatives), over-brominated species such as 2,3-dibromo-5-ethoxypyridine, and isomers formed during the synthesis.[1][2][3] The presence of residual solvents from the reaction or initial extraction is also common.

Q2: What are the recommended purification methods for this compound?

A2: The most effective purification methods for this compound and similar substituted bromopyridines are column chromatography, recrystallization, and distillation under reduced pressure.[4][5][6] The choice of method depends on the nature of the impurities and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for assessing the purity of fractions.[7][8] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.

Q4: What is the expected appearance and physical state of pure this compound?

A4: Pure this compound is typically a solid at room temperature.[9] Its color can range from white to light yellow.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography

Problem: My compound is not moving from the baseline on the TLC plate, even with a very polar solvent system.

  • Possible Cause: The compound may be highly polar or interacting strongly with the silica gel.

  • Solution:

    • Ensure your compound is fully dissolved in the loading solvent before applying it to the column.

    • Consider using a different stationary phase, such as alumina, which has different polarity characteristics.

    • If your compound has basic character (as pyridines do), adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to reduce tailing and improve mobility.[10]

Problem: The separation between my desired product and an impurity is very poor.

  • Possible Cause: The chosen solvent system does not have the optimal polarity to resolve the compounds.

  • Solution:

    • Systematically screen different solvent systems using TLC. A good starting point for substituted pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8]

    • Try a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[7] This can help to separate compounds with close Rf values.

    • Ensure the column is packed properly to avoid channeling, which leads to poor separation.[11]

Problem: My product is coming out of the column with a colored impurity.

  • Possible Cause: A co-eluting impurity has a similar polarity to your product in the chosen solvent system.

  • Solution:

    • Try a different solvent system. Sometimes, changing one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity of the separation.

    • If the impurity is colored and the product is not, you may be able to treat a solution of the crude product with activated charcoal before chromatography to adsorb the colored impurity.[10][12]

Recrystallization

Problem: I can't find a suitable single solvent for recrystallization.

  • Possible Cause: The product may be too soluble in most common solvents or too insoluble.

  • Solution:

    • Use a mixed solvent system. Dissolve your crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[12] For brominated pyridines, common mixed solvent systems include ethyl acetate/petroleum ether or ethanol/water.[12]

Problem: No crystals form even after the solution has cooled completely.

  • Possible Cause: The solution is not saturated, or crystallization is slow to initiate.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent level.

    • Add a seed crystal of the pure compound if available.

    • Reduce the volume of the solvent by evaporation and allow the solution to cool again.[12]

    • Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath or refrigerator.

Problem: The recrystallized product is an oil, not a solid.

  • Possible Cause: The melting point of your compound may be close to room temperature, or it may be an oil at room temperature. Impurities can also depress the melting point.

  • Solution:

    • Confirm the expected physical state of your product.

    • If it is expected to be a solid, the oiling out may be due to impurities. In this case, column chromatography might be a more suitable purification method.

    • Try cooling the oiled-out solution to a lower temperature to see if solidification occurs.

Data Presentation

Table 1: Solvent Systems for Chromatography of Brominated Pyridines

Compound TypeStationary PhaseEluent System (v/v)Reference
This compoundSilica GelHexane-Ethyl Acetate (gradient)[4]
2-Bromo-5-methoxypyridineSilica GelDichloromethane[5]
2-Amino-5-bromo-4-methylpyridineSilica GelPetroleum Ether-Ethyl Acetate (95:5 to 80:20)[8]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈BrNO[9]
Molecular Weight202.05 g/mol [9]
Purity (typical)≥98%[9]
StorageRoom temperature[9]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude product mixture based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation between the product and impurities (target Rf for the product is typically 0.2-0.4).

  • Column Packing:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.

    • Allow the excess solvent to drain until it is just above the silica bed. Do not let the column run dry.[8][11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading).

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the composition of the fractions by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not suitable, test mixed solvent systems.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solvent boils.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[12]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally results in larger and purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Liquid Liquid/Oily Product Crude->Liquid Solid Solid Product Crude->Solid Column Column Chromatography TLC->Column Impurities close in polarity Recrystallization Recrystallization TLC->Recrystallization Solid with distinct solubility Pure Pure Product Column->Pure Recrystallization->Pure Liquid->Column Solid->Recrystallization

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue Method Column Chromatography or Recrystallization? Start->Method CC_Issue Column Issue Method->CC_Issue Column Recryst_Issue Recrystallization Issue Method->Recryst_Issue Recrystallization NoMove No Movement on TLC CC_Issue->NoMove PoorSep Poor Separation CC_Issue->PoorSep Sol_Modifier Add Modifier (e.g., Et3N) NoMove->Sol_Modifier Sol_Solvent Change Solvent System PoorSep->Sol_Solvent NoCrystals No Crystals Form Recryst_Issue->NoCrystals OilingOut Product Oils Out Recryst_Issue->OilingOut Sol_Induce Induce Crystallization (Scratch/Seed) NoCrystals->Sol_Induce Sol_Reconsider Reconsider Method (Try Column) OilingOut->Sol_Reconsider

Caption: Troubleshooting logic for common purification issues.

References

Overcoming low reactivity of 2-Bromo-5-ethoxypyridine in C-N coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the low reactivity of 2-Bromo-5-ethoxypyridine in C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the C-N coupling of this compound so challenging?

A1: The primary challenge arises from the pyridine nitrogen atom, which can coordinate to the palladium catalyst. This coordination can poison the catalyst, forming inactive species and thereby inhibiting its catalytic activity, leading to low or no conversion.[1] The electron-donating nature of the ethoxy group can also influence the reactivity of the C-Br bond.

Q2: What is the most effective catalytic method for this transformation?

A2: The Palladium-catalyzed Buchwald-Hartwig amination is the most widely used and effective method for the C-N coupling of 2-halopyridines.[2] This reaction utilizes a palladium precursor, a phosphine ligand, and a base to facilitate the formation of the C-N bond with a broad range of primary and secondary amines.

Q3: Which ligands are recommended for the Buchwald-Hartwig amination of this compound?

A3: Due to the challenge of catalyst poisoning, bulky and electron-rich phosphine ligands are essential. These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the crucial steps of the catalytic cycle. Highly recommended ligands include biarylphosphines such as XPhos, RuPhos, SPhos, and BrettPhos.[2]

Q4: What is the best choice of base for this C-N coupling reaction?

A4: The selection of the base is critical and depends on the specific amine coupling partner and the functional group tolerance of the substrates. For challenging couplings like this, strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. For substrates with base-sensitive functional groups or for coupling with unprotected N-H heterocycles, lithium bis(trimethylsilyl)amide (LiHMDS) can be a superior choice.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ are typically less effective for this type of transformation.[2]

Q5: Should I use a palladium precatalyst or generate the active catalyst in situ?

A5: While generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible, using preformed palladium precatalysts is often recommended for more reliable and reproducible results.[2] Precatalysts, such as those incorporating the bulky phosphine ligands mentioned above (e.g., XPhos Pd G3), ensure the efficient generation of the active catalytic species.[3]

Q6: Can copper-catalyzed C-N coupling (Ullmann condensation) be used as an alternative?

A6: Yes, the Ullmann condensation is a potential alternative to palladium-catalyzed methods.[2] However, these reactions often require higher temperatures and may have a more limited substrate scope compared to the Buchwald-Hartwig amination. For general reliability and broader applicability with 2-halopyridines, palladium catalysis is more established.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the C-N coupling of this compound.

Issue Potential Cause Recommended Solution(s)
Low or No Conversion Catalyst Deactivation: Pyridine nitrogen coordinating to the palladium center.[1]• Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[2]• Use a palladium precatalyst for more reliable generation of the active Pd(0) species.[2]
Inactive Catalyst: Oxidation of the catalyst or ligand.• Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[4]• Use anhydrous and thoroughly degassed solvents.[4]
Suboptimal Base: The base is not strong enough to facilitate deprotonation.• Switch to a stronger base such as NaOtBu or LiHMDS.[2]
Low Reaction Temperature: Insufficient energy to overcome the activation barrier.• Gradually increase the reaction temperature, typically in the range of 80-110 °C.[2]
Formation of Side Products (e.g., Hydrodehalogenation) Presence of Water: Water can lead to the formation of byproducts.• Ensure all reagents, solvents, and glassware are strictly anhydrous.[2]
Catalyst Decomposition: High temperatures can cause the catalyst to decompose.• Lower the reaction temperature and potentially increase the reaction time.• Increase the ligand-to-palladium ratio slightly.[2]
Inconsistent Results Variable Reagent Quality: Impurities in starting materials, catalyst, or base.• Use high-purity reagents from a reliable source.• Use a stable, well-defined precatalyst for a consistent ligand-to-metal ratio.
Inconsistent Reaction Setup: Variations in inert atmosphere or moisture control.• Standardize the experimental setup and inerting procedures (e.g., number of vacuum/backfill cycles).

Data Presentation

The following table presents representative data for the Buchwald-Hartwig amination of a structurally similar compound, 2-Bromo-5-ethoxypyridin-3-amine, which can serve as a starting point for optimization.

Amine Coupling PartnerPalladium PrecursorLigandBaseSolventTemperature (°C)
AnilinePd(OAc)₂XPhosNaOtBuToluene100-110
MorpholinePd₂(dba)₃BINAPNaOtBuToluene100-110
BenzylaminePd(OAc)₂XPhosNaOtBuToluene100-110
DiethylaminePd₂(dba)₃BINAPNaOtBuToluene100-110
This data is based on established protocols for the Buchwald-Hartwig amination of related aryl bromides.[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This is a generalized procedure and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%, if not using a precatalyst)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (or palladium source and ligand) and the base under an inert atmosphere (Argon or Nitrogen).

  • Add this compound and the amine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Br Pd(II)_Complex L-Pd(II)(Ar)Br Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + R₂NH Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation + Base Amido_Complex L-Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex - [Base-H]⁺Br⁻ Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR₂ Product N-Substituted- 5-ethoxypyridin-2-amine Reductive_Elimination->Product ArBr This compound ArBr->Oxidative_Addition R2NH Amine R2NH->Ligand_Exchange

Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

Troubleshooting_Workflow cluster_Catalyst Catalyst System cluster_Conditions Reaction Conditions cluster_Reagents Reagents & Setup Start Low Yield or No Reaction Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Start->Check_Reagents Use_Precatalyst Use Precatalyst Check_Catalyst->Use_Precatalyst Bulky_Ligand Switch to Bulky, Electron-Rich Ligand (XPhos, RuPhos) Check_Catalyst->Bulky_Ligand Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Increase_Temp Increase Temperature (80-110 °C) Check_Conditions->Increase_Temp Change_Base Switch to Stronger Base (NaOtBu, LiHMDS) Check_Conditions->Change_Base Change_Solvent Screen Solvents (Toluene, Dioxane) Check_Conditions->Change_Solvent Inert_Atmosphere Ensure Strict Inert Atmosphere Check_Reagents->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous/Degassed Solvents Check_Reagents->Anhydrous_Solvents Reagent_Purity Check Purity of Starting Materials Check_Reagents->Reagent_Purity Outcome Improved Yield Use_Precatalyst->Outcome Bulky_Ligand->Outcome Increase_Loading->Outcome Increase_Temp->Outcome Change_Base->Outcome Change_Solvent->Outcome Inert_Atmosphere->Outcome Anhydrous_Solvents->Outcome Reagent_Purity->Outcome

Caption: A workflow diagram for troubleshooting low-yield C-N coupling reactions.

References

Technical Support Center: Catalyst Selection for 2-Bromo-5-ethoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalytic reactions involving 2-Bromo-5-ethoxypyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during cross-coupling reactions with this compound, a substrate that presents unique challenges due to the coordinating ability of the pyridine nitrogen.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield. What are the common causes?

Low yields in this reaction are frequently due to catalyst inhibition or suboptimal reaction conditions. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation, a phenomenon known as catalyst poisoning.[1][2]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Consider using palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands sterically shield the palladium center, mitigating catalyst poisoning by the pyridine nitrogen.[2][3][4]

  • Optimize Base and Solvent: The base is crucial for activating the boronic acid.[1] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) must ensure all components are sufficiently soluble.[5][6]

  • Ensure Reagent Purity: Verify that the this compound, boronic acid (or its ester), base, and solvent are pure and anhydrous. Water content can lead to protodeboronation, a significant side reaction.[2]

  • Maintain Rigorous Inert Conditions: Oxygen can cause homocoupling of the boronic acid and decompose the catalyst.[1][2] Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1]

Q2: I am observing significant homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this?

Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, primarily promoted by the presence of oxygen.[1][2]

Strategies to Minimize Homocoupling:

  • Degassing: Employ rigorous degassing techniques. Freeze-pump-thaw cycles (at least three) are highly effective for removing dissolved oxygen from solvents.[1][2]

  • Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (Argon or Nitrogen).[1]

  • Reagent Purity: Use high-purity boronic acids, as impurities can sometimes promote side reactions.

Q3: My Buchwald-Hartwig amination of this compound is failing. What should I investigate?

The primary challenge in the Buchwald-Hartwig amination of 2-halopyridines is the strong coordination of the pyridine nitrogen to the palladium catalyst, which inhibits its activity.[7]

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of ligand is paramount. Use sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands promote the desired reductive elimination step and prevent the formation of inactive catalyst complexes.[7][8][9] For challenging substrates, bidentate ligands like Xantphos can also be effective.[4][10]

  • Select the Appropriate Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice and is essential for catalyst turnover.[7][11] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[12]

  • Use Palladium Pre-catalysts: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are often more effective than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[7][12]

  • Check for Amine Quality: Ensure the amine coupling partner is pure and used in a slight excess (typically 1.2-1.5 equivalents).[13]

Q4: My Sonogashira coupling with this compound gives a complex mixture of byproducts. What could be the issue?

Besides catalyst inhibition, a major side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen and the copper(I) co-catalyst.

Troubleshooting Steps:

  • Strict Exclusion of Air: The reaction is highly sensitive to oxygen. Use rigorous inert atmosphere techniques throughout the setup and reaction.

  • Optimize Catalyst and Co-catalyst Loading: Typically, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are used.[14][15] The ratio and loading of these components can be critical. High concentrations of copper can accelerate Glaser coupling.

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and can often serve as the solvent or a co-solvent.[5][14]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, explore copper-free Sonogashira protocols, which can minimize this side reaction. These often require specific ligand systems.

Catalyst System Comparison

The selection of the catalyst, ligand, and base is critical for achieving high efficiency. The following tables summarize reported conditions for cross-coupling reactions on 2-bromopyridine substrates, providing a strong predictive framework for this compound.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues

Catalyst (mol%) Ligand (mol%) Base (Equiv.) Solvent Temp. (°C) Substrate Yield (%) Reference
Pd(PPh₃)₄ (5) PPh₃ K₃PO₄ (2) 1,4-Dioxane/H₂O (4:1) 85-95 5-Bromo-2-methylpyridin-3-amine 88 [6]
Pd(OAc)₂ (3-6) SPhos (6-18) Na₃PO₄ (2) Toluene/H₂O (10:1) 100 2-Bromopyridine Low [16]

| Pd₂(dba)₃ (1) | 5 (2) | K₃PO₄ (2) | Toluene | 100 | 2-Bromopyridine | 96 |[17] |

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines

Pd Source (mol%) Ligand (mol%) Base (Equiv.) Solvent Temp. (°C) Amine Yield (%) Reference
Pd(OAc)₂ dppp NaOtBu Toluene 80 Volatile Amines 55-98 [11]
Pd₂(dba)₃ (2) Xantphos (4) Cs₂CO₃ (1.4) Toluene 110 Arylamine Good [10]

| XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 80-110 | General | Good |[7] |

Table 3: Catalyst Systems for Sonogashira Coupling of 2-Bromopyridines

Pd Catalyst (mol%) Ligand (mol%) Cu Source (mol%) Base Solvent Temp. (°C) Yield (%) Reference
Pd(CF₃COO)₂ (2.5) PPh₃ (5) CuI (5) Et₃N DMF 100 72-96 [18]

| Pd(PPh₃)₂Cl₂ (5) | - | CuI (2.5) | Diisopropylamine | THF | RT | 89 |[14] |

Experimental Protocols & Workflows

General Experimental Workflow

The diagram below outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under inert conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dry glassware inert Assemble under inert gas (Ar or N2) start->inert add_solids Add solids: - Aryl Halide - Coupling Partner - Base - Catalyst/Ligand inert->add_solids add_liquids Add degassed solvent(s) and liquid reagents via syringe add_solids->add_liquids heat Heat to desired temperature with vigorous stirring add_liquids->heat monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat->monitor quench Cool to RT & quench monitor->quench extract Dilute & perform aqueous extraction quench->extract dry Dry organic layer & concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

  • Inert Atmosphere Setup: In a glovebox or using a Schlenk line, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%), and the ligand (if not using a pre-catalyst) to an oven-dried reaction vessel equipped with a stir bar.[1]

  • Reagent Addition: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of Argon or Nitrogen. Add this compound (1.0 equiv.) followed by the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).[6]

  • Reaction: Heat the mixture in a preheated oil bath to 80-100 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of this compound.

  • Inert Atmosphere Setup: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) to an oven-dried reaction vial.[7]

  • Solvent Addition: Add anhydrous, degassed toluene to the vial. Seal the vial tightly.[7][13]

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 80-110 °C. Stir vigorously.[7]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and carefully quench with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

G start Low Yield or No Reaction q1 Are rigorous inert conditions being used? start->q1 a1_yes Degas solvents (Freeze-Pump-Thaw). Use Schlenk line or glovebox. q1->a1_yes No q2 Is the catalyst/ligand optimal for pyridines? q1->q2 Yes a1_yes->q2 a2_yes Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). Use a pre-catalyst. q2->a2_yes No q3 Is the base/solvent combination appropriate? q2->q3 Yes a2_yes->q3 a3_yes Screen bases (e.g., K3PO4, NaOtBu). Ensure substrate solubility. q3->a3_yes No q4 Are reagents pure and dry? q3->q4 Yes a3_yes->q4 a4_yes Purify starting materials. Use anhydrous solvents. q4->a4_yes No end_node Reaction Optimized q4->end_node Yes a4_yes->end_node

References

Technical Support Center: Optimizing Suzuki Reactions of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reactions of 2-Bromo-5-ethoxypyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Answer: Low yields in the Suzuki coupling of 2-bromopyridines are a common challenge and can be attributed to several factors. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1] Key areas to investigate include:

  • Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species. The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.[1]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[1]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.[1]

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.

Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of the this compound. How can I minimize these side reactions?

Answer:

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture. To minimize this:

    • Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1]

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Debromination: The replacement of the bromine atom on the pyridine ring with a hydrogen atom can occur under certain conditions. This can be influenced by the choice of base and the reaction temperature. Consider using a milder base or lowering the reaction temperature.

Question 3: My reaction is not going to completion, and I see unreacted starting material. What should I try?

Answer:

  • Increase Reaction Time and/or Temperature: Some Suzuki couplings, especially with challenging substrates, require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress by TLC or LC-MS.

  • Check Catalyst/Ligand System: For challenging substrates, a simple catalyst system may not be sufficient. Consider using more advanced catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) that are known to be effective for heteroaryl couplings.

  • Insufficient Base Strength: The base may not be strong enough to promote the transmetalation step effectively. Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally best for the Suzuki coupling of this compound?

A1: The choice of base is critical and often substrate-dependent. For 2-bromopyridines, a range of inorganic bases can be effective.

  • Potassium Carbonate (K₂CO₃): A common and cost-effective choice that often provides good to high yields.[2]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be very effective, particularly for less reactive substrates.[1][2]

  • Cesium Carbonate (Cs₂CO₃): Often provides higher yields but is more expensive. Its higher solubility in organic solvents can be advantageous.[1]

It is recommended to screen a few different bases to find the optimal one for your specific coupling partners.

Q2: What is the best solvent system for this reaction?

A2: A mixture of an organic solvent and water is typically used for Suzuki reactions to dissolve both the organic starting materials and the inorganic base.[3] Common solvent systems include:

  • 1,4-Dioxane/Water [4][5]

  • Toluene/Water [5]

  • DMF/Water

  • THF/Water [1]

The ratio of the organic solvent to water can also be optimized, but a common starting point is a 4:1 to 10:1 mixture.

Q3: Can I run the Suzuki coupling of this compound under air?

A3: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1] For optimal results and reproducibility, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Q4: Is it better to use a boronic acid or a boronic ester?

A4: While boronic acids are more commonly used, boronic esters (like pinacol esters) can offer advantages. They are often more stable and less prone to protodeboronation, which can be a significant side reaction.[1][6] If you are experiencing issues with boronic acid decomposition, switching to the corresponding boronic ester is a good strategy to try.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of similar 2-bromopyridine derivatives. This data can serve as a guide for optimizing the reaction of this compound.

Table 1: Optimization of Base for Suzuki Coupling of 2-Bromopyridine Derivatives

EntryAryl HalideBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)Reference
12-Bromo-4-methylpyridineK₂CO₃1,4-Dioxane/H₂OPd(dppf)Cl₂dppf80-100>1281[2]
25-Bromo-2-methylpyridin-3-amineK₃PO₄1,4-Dioxane/H₂OPd(PPh₃)₄PPh₃85-95>15Moderate to Good[2]
35-(4-bromophenyl)-4,6-dichloropyrimidineCs₂CO₃Dry ToluenePd(PPh₃)₄PPh₃70-80-80[2]
4General 2-BromopyridineNa₂CO₃DME/H₂OPd(PPh₃)₄-80-9012Good to Excellent[5]

Table 2: Optimization of Solvent for Suzuki Coupling of 2-Bromopyridine Derivatives

EntryAryl HalideBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)Reference
12-Bromo-3-methoxypyridineK₂CO₃Toluene/H₂OPd(OAc)₂PPh₃10012-24Moderate to Good[5]
22-Bromo-3-methoxypyridineNa₂CO₃DME/H₂OPd(PPh₃)₄-80-9012Good to Excellent[5]
32-Bromo-4-methylpyridineK₃PO₄THF/H₂O----High to Excellent[1]
42-Bromo-4-methylpyridineCs₂CO₃Dioxane----High to Excellent[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂/Ligand combination)

  • Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (and ligand, if separate).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 R2BOH2 R2-B(OH)2 (Boronic Acid) Base Base (e.g., K2CO3) R2BOH2->Base Borate [R2-B(OH)3]- (Activated Boronate) Base->Borate Activation Borate->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 Coupled Product RedElim->Product ArylHalide R1-X (this compound) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low-Yielding Suzuki Reactions Start Low Yield or No Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity Degas Ensure Thorough Degassing CheckPurity->Degas ScreenBase Screen Different Bases (K2CO3, K3PO4, Cs2CO3) Degas->ScreenBase ScreenSolvent Screen Different Solvents (Dioxane, Toluene, THF) ScreenBase->ScreenSolvent Success Improved Yield ScreenBase->Success If successful ChangeCatalyst Change Catalyst/Ligand System (e.g., use Buchwald Ligands) ScreenSolvent->ChangeCatalyst ScreenSolvent->Success If successful IncreaseTemp Increase Reaction Temperature/Time ChangeCatalyst->IncreaseTemp ChangeCatalyst->Success If successful BoronicEster Use Boronic Ester Instead of Acid IncreaseTemp->BoronicEster IncreaseTemp->Success If successful BoronicEster->Success If successful

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-ethoxypyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures containing 2-Bromo-5-ethoxypyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium catalysts from reaction mixtures containing this compound?

The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring of this compound. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that are often soluble in the organic phase. This strong binding, or chelation, makes it challenging to separate the palladium species from the desired product using standard purification methods.[1]

Q2: What are the common methods for removing palladium catalysts from these types of reaction mixtures?

Several methods are commonly employed, often in combination, to effectively remove palladium catalysts. The choice of method depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the scale of the reaction, and the desired final purity. Key methods include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2]

  • Scavenging: Employing molecules, often on a solid support, that selectively bind to palladium, facilitating its removal by filtration.[1]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities behind in the mother liquor.[2]

  • Chromatography: Using techniques like column chromatography to separate the product from the catalyst.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[2]

Q3: What are palladium scavengers and how do they work?

Palladium scavengers are solid-supported reagents, typically based on silica or polymers, that are functionalized with groups having a high affinity for palladium. Thiol-based scavengers are particularly effective. The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The solid scavenger with the bound palladium can then be easily removed by filtration.[1]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[3] However, its non-specific nature can lead to the adsorption of the desired product, potentially causing a loss of yield.[1][2] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[4]

Q5: How can I quantify the amount of residual palladium in my product?

Accurate quantification of residual palladium is crucial, especially in pharmaceutical applications. The most common and sensitive analytical method for this purpose is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the palladium removal process.

Issue 1: High levels of residual palladium remain in the final product after initial purification.

  • Possible Cause: Strong chelation of palladium to the pyridine nitrogen of this compound, keeping the palladium soluble in the product mixture.[1][5]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica.[1]

    • Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 2-5 equivalents relative to the initial palladium catalyst), temperature (e.g., 25-60°C), and stirring time (1 to 18 hours) to find the most effective conditions.[5]

    • Use a Combination of Methods: Consider a sequential treatment. For example, an initial filtration through Celite®, followed by treatment with a scavenger, and then a final polishing step with activated carbon.

    • Consider a Different Purification Method: If scavenging is not effective, explore other techniques like crystallization or column chromatography.[2]

Issue 2: Significant product loss during the purification process.

  • Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, particularly with activated carbon.[1][2]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[2]

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon required for palladium removal.

    • Adjust the Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.[2]

    • Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[5]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the form of the palladium species (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) in the crude reaction mixture between batches.[5]

  • Troubleshooting Steps:

    • Standardize the Work-up Procedure: Ensure a consistent work-up procedure before the scavenging step to minimize variability in the palladium species.[5]

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[5]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single, more easily removed form.[2]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalNotes
Thiol-functionalized Silica ~13002>99.8%Pfizer case study on a kilogram scale; demonstrated high efficiency.[6]
Thiol-functionalized Silica 223920~99.1%Scavenging protocol demonstrated on a 92g input.[7]
Activated Carbon 300<1>99.6%Effective, but can lead to product loss; lower cost may be attractive for scale-up.[7]
Polymer-bound TMT 3307-3090.9 - 97.9%Demonstrated on a large scale.
Aqueous NaHSO₃ Wash ~8000< 100>98.7%Effective for certain Suzuki reactions.

Experimental Protocols

Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavenger (Batch Method)

  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene).[1][5]

  • Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting amount is 2-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[5]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[5]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[5]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[5]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[5]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Determine the residual palladium concentration using ICP-MS.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (containing this compound and Palladium Catalyst) dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Palladium Scavenger (e.g., Thiol-functionalized Silica or Activated Carbon) dissolve->add_scavenger stir Stir for Optimized Time and Temperature add_scavenger->stir filter Filter to Remove Scavenger/Carbon stir->filter wash Wash Filter Cake with Fresh Solvent filter->wash concentrate Combine and Concentrate Filtrate wash->concentrate analyze Analyze for Residual Palladium (ICP-MS) concentrate->analyze product Purified Product analyze->product

Caption: General experimental workflow for palladium removal.

Troubleshooting_Logic rect_node rect_node high_pd High Residual Pd? product_loss Significant Product Loss? high_pd->product_loss No scavenger Use High-Affinity Scavenger Optimize Conditions Combine Methods high_pd->scavenger Yes minimize_adsorbent Minimize Adsorbent Amount Screen Scavengers Adjust Solvent product_loss->minimize_adsorbent Yes inconsistent Inconsistent Results? product_loss->inconsistent No standardize Standardize Work-up Use Broad-Spectrum Scavenger Pre-treatment Step inconsistent->standardize Yes

Caption: Decision logic for troubleshooting palladium removal.

References

Preventing debromination of 2-Bromo-5-ethoxypyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination when working with 2-bromo-5-ethoxypyridine. These resources are designed to help you minimize this unwanted side reaction and improve the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

Debromination is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 5-ethoxypyridine as a byproduct. This reduces the yield of the intended product and introduces an impurity that can be challenging to separate, complicating downstream applications.[1][2]

Q2: What are the primary causes of debromination in reactions involving this compound?

Debromination of this compound is most often observed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This reactive intermediate can reductively cleave the carbon-bromine bond. Factors that promote the formation of Pd-H species and increase the likelihood of debromination include:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of debromination.[3][4]

  • Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can facilitate the generation of palladium-hydride species.[2]

  • Presence of Hydride Sources: Protic impurities such as water and alcohols, or even certain solvents, can act as hydride donors.[3][4]

  • Prolonged Reaction Times: Extended exposure of the substrate to the reaction conditions can lead to an increase in the debrominated byproduct.[3]

In the case of metal-halogen exchange reactions (e.g., lithiation or Grignard reagent formation), debromination can occur if the resulting organometallic intermediate is quenched by trace amounts of protic solvents or impurities.[3][4]

Q3: How can I detect and quantify debromination?

Several analytical techniques can be employed to identify and quantify the extent of debromination:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively observe the formation of the less polar 5-ethoxypyridine byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation of the desired product from the debrominated impurity and confirms the identity of the byproduct by its molecular weight.[5]

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the components of the reaction mixture.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect and quantify the debrominated product by observing the appearance of a new proton signal in the aromatic region corresponding to the proton that replaced the bromine atom.[2]

Troubleshooting Guides

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptom: You observe a significant amount (>5%) of 5-ethoxypyridine in your reaction mixture by LC-MS or NMR analysis.

Troubleshooting Workflow:

start Debromination Observed base Optimize Base start->base Aggressive base? ligand Screen Ligands base->ligand Still issues? resolved Resolved base->resolved Resolved temp Lower Temperature ligand->temp Still issues? ligand->resolved Resolved solvent Check Solvent & Reagents temp->solvent Still issues? temp->resolved Resolved end Improved Yield of Desired Product solvent->end Resolved

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Potential CauseRecommended Solution & Rationale
Aggressive Base Switch from strong bases (e.g., NaOtBu) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][6] These bases are less likely to generate the palladium-hydride species responsible for debromination.
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2][5] These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the debromination pathway.[5]
High Reaction Temperature Lower the reaction temperature. Often, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce the rate of debromination while still allowing the desired reaction to proceed to completion.[1][3]
Presence of Protic Impurities Use anhydrous and degassed solvents. Ensure all reagents are of high purity and glassware is thoroughly dried to minimize potential sources of hydride ions.[3][4]
Prolonged Reaction Time Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[3]
Issue 2: Debromination During Lithiation or Grignard Reagent Formation

Symptom: After quenching your lithiation or Grignard reaction, you observe a significant amount of 5-ethoxypyridine.

Troubleshooting Workflow:

start Debromination During Metal-Halogen Exchange impurities Check for Protic Impurities start->impurities temp_addition Optimize Temperature & Addition Rate impurities->temp_addition Still issues? resolved Resolved impurities->resolved Resolved end Successful Formation of Organometallic Reagent temp_addition->end Resolved

Caption: Troubleshooting workflow for debromination during metal-halogen exchange.

Potential CauseRecommended Solution & Rationale
Protic Impurities Use rigorously dried glassware and anhydrous solvents (e.g., THF, diethyl ether). Organometallic reagents are highly basic and will be readily quenched by any protic source, leading to the formation of the debrominated product.[3][4]
Unstable Intermediate Perform the reaction at a low temperature (e.g., -78 °C) to enhance the stability of the organometallic intermediate.
Localized Heating Add the organolithium reagent (e.g., n-BuLi) slowly and ensure rapid stirring. This helps to control the local concentration of the reactive reagent and dissipate any heat generated during the addition, minimizing side reactions.[1]

Experimental Protocols

The following are representative protocols for common reactions with this compound, optimized to minimize debromination. Note: These are starting points and may require further optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol details a Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[1]

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[1]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol outlines the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Anhydrous, degassed toluene

  • Schlenk tube with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura coupling reactions of bromopyridines, which can serve as a guide for optimizing reactions with this compound.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K₃PO₄Dioxane/H₂O8012High[2]
2K₂CO₃Toluene/H₂O1001285-95[7]
3Cs₂CO₃Dioxane1001690-98[7]
4Na₂CO₃EtOH/H₂OReflux298[8]
5NaOHToluene/H₂O10012~70[9]

Note: Yields are highly dependent on the specific substrates, catalyst, and ligand used. This table is intended for comparative purposes to illustrate the general trend of base effectiveness in minimizing side reactions like debromination.

Signaling Pathways and Workflows

cluster_0 Desired Catalytic Cycle (Cross-Coupling) cluster_1 Undesired Debromination Cycle A Pd(0) B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br B->C D Transmetalation (Coupling Partner) C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G H Pd(0) I Formation of Pd-H Species H->I J Ar-Pd(II)-H I->J K Reductive Elimination J->K K->H Regenerates Catalyst L Ar-H (Debrominated Byproduct) K->L

References

Troubleshooting guide for 2-Bromo-5-ethoxypyridine synthesis scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-5-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are commonly considered for the synthesis of this compound. The first involves the diazotization of 2-amino-5-ethoxypyridine. A similar, well-documented procedure exists for the synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine, which can be adapted.[1][2] The second route proceeds from 6-bromopyridin-3-ol and an ethylating agent like iodoethane.[3] The choice of route for scale-up depends on factors like raw material cost, availability, and process safety.

Q2: What are the main safety concerns when handling the reagents for this synthesis?

A2: The synthesis of this compound involves several hazardous materials. Bromine is a corrosive and toxic liquid that emits suffocating fumes. Strong acids like hydrobromic acid are corrosive. Diazonium salt intermediates can be explosive if they are allowed to dry out. Sodium nitrite is an oxidizer and is toxic. It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6] For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent.[4]

Q3: How can I purify this compound on a large scale?

A3: While column chromatography is a common purification method at the lab scale, it is often impractical and costly for large quantities.[7] For the scale-up synthesis of this compound, alternative purification methods such as vacuum distillation or recrystallization should be developed.[1][7] The choice of method will depend on the physical properties of the product and the impurities present.

Q4: What are the critical process parameters to monitor during the scale-up of the diazotization reaction?

A4: Temperature control is the most critical parameter during the diazotization reaction. The reaction is highly exothermic, and maintaining a low temperature (typically below -5°C) is essential to prevent runaway reactions and the formation of impurities.[1][2] The addition rate of reagents, particularly the sodium nitrite solution, must be carefully controlled. Efficient stirring is also crucial to ensure uniform mixing and heat distribution in a large reactor.[2][7]

Troubleshooting Guide

Problem IDIssuePotential CausesRecommended Solutions
TSG-001 Low Yield - Incomplete reaction due to insufficient reagent quantities.- Reaction temperature too low or too high.- Poor mixing in the reactor.- Loss of product during work-up and purification.- Ensure accurate stoichiometry of all reagents.- Optimize reaction temperature and time based on small-scale experiments.- Use a reactor with efficient stirring to ensure homogeneity.[7]- Optimize extraction and purification procedures to minimize losses.[7]
TSG-002 Formation of Impurities/Byproducts - Presence of moisture or air in the reaction.- Poor temperature control leading to side reactions.- Formation of isomeric byproducts.[7]- Over-bromination leading to di-brominated species.[8][9]- Ensure all glassware is dry and the reaction is run under an inert atmosphere if necessary.- Maintain strict temperature control throughout the reaction.- Analyze the crude product to identify byproducts and adjust reaction conditions accordingly.
TSG-003 Difficult Product Isolation/Purification - The product is an oil or a low-melting solid.- Presence of closely related impurities that are difficult to separate.- Emulsion formation during aqueous workup.- Attempt to induce crystallization using different solvent systems or by seeding.- Explore vacuum distillation as an alternative purification method.[1][7]- To break emulsions, try adding brine or a small amount of a different organic solvent.[7]
TSG-004 Runaway Reaction - Poor temperature control, especially during the addition of sodium nitrite.- Inefficient heat removal from the reactor.- Ensure the cooling system is adequate for the scale of the reaction.- Add reagents, especially the diazotizing agent, slowly and in a controlled manner.- Have a quenching plan in place for emergencies.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization (Adapted from 2-Bromo-5-methoxypyridine synthesis)

This protocol is adapted from the synthesis of the analogous methyl ether and should be optimized for the ethyl ether compound at a small scale before scaling up.[1]

Materials and Equipment:

  • 2-Amino-5-ethoxypyridine

  • 48% Hydrobromic acid

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • A large, jacketed reactor with overhead stirring, a dropping funnel, and a temperature probe.

Procedure:

  • Charge the reactor with 48% hydrobromic acid.

  • Cool the acid to -10°C using a suitable cooling bath.

  • Slowly add 2-amino-5-ethoxypyridine to the stirred acid, maintaining the temperature below -5°C.

  • Once the addition is complete, slowly add bromine dropwise, keeping the temperature below -5°C. A yellow suspension may form.

  • Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above -5°C.

  • After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 30 minutes.

  • Cool the mixture to 0°C.

  • Slowly and carefully add a solution of sodium hydroxide in water to neutralize the acid. The temperature should be kept below 25°C.

  • Extract the product with a suitable organic solvent (e.g., ether) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound from 6-Bromopyridin-3-ol[3]

Materials and Equipment:

  • 6-Bromopyridin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Iodoethane

  • Ethyl acetate

  • Water

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • A large reactor with mechanical stirring, a dropping funnel, and a temperature probe, under an inert atmosphere.

Procedure:

  • To a solution of 6-bromopyridin-3-ol in DMF at room temperature, add sodium hydride in portions.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Slowly add iodoethane dropwise.

  • Continue to stir the reaction mixture at room temperature for 3.5 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with water and then with saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product using an appropriate method for scale-up, such as vacuum distillation.

Visualizations

G Troubleshooting Logic for Low Yield in this compound Synthesis A Low Yield Observed (TSG-001) B Check Reagent Stoichiometry A->B C Review Temperature Profile A->C D Evaluate Mixing Efficiency A->D E Analyze Work-up & Purification Losses A->E F Stoichiometry Correct? B->F G Temperature within Range? C->G H Adequate Agitation? D->H I Significant Losses Found? E->I F->C Yes J Adjust Reagent Quantities F->J No G->D Yes K Optimize Temperature Control G->K No H->E Yes L Improve Stirring/Baffling H->L No M Refine Extraction/Purification Protocol I->M Yes N Problem Resolved I->N No J->N K->N L->N M->N

Caption: Troubleshooting workflow for addressing low yield issues.

G Experimental Workflow for Diazotization Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare HBr Solution D Add 2-Amino-5-ethoxypyridine to HBr at -10°C A->D B Prepare NaNO2 Solution F Add NaNO2 Solution at < -5°C B->F C Prepare NaOH Solution H Neutralize with NaOH at < 25°C C->H E Add Bromine at < -5°C D->E E->F G Warm to Room Temperature F->G G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Vacuum Distillation J->K L Final Product: This compound K->L

Caption: Step-by-step workflow for the diazotization synthesis route.

References

Technical Support Center: Managing Exothermic Reactions of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during exothermic reactions involving 2-Bromo-5-ethoxypyridine.

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound an exothermic process?

A1: Yes, the synthesis of this compound, particularly through diazotization of the corresponding aminopyridine followed by bromination, involves highly exothermic steps. Many bromination reactions, in general, are exothermic.[1] Strict temperature control is crucial to prevent thermal runaway, which can lead to the formation of by-products and pose significant safety risks.[1][2]

Q2: What are the primary risks associated with poor temperature control in this reaction?

A2: The main risks include:

  • Thermal Runaway: An uncontrolled increase in the reaction rate leading to a rapid rise in temperature and pressure.[2]

  • Formation of Impurities: Higher temperatures can lead to the formation of undesired side-products, such as di-brominated species, reducing the purity and yield of the desired product.[2]

  • Reagent Decomposition: Some brominating agents, like N-Bromosuccinimide (NBS), can decompose at elevated temperatures.

  • Safety Hazards: Uncontrolled exotherms can lead to splashing of corrosive reagents and, in severe cases, vessel pressurization or rupture.

Q3: What are the key parameters to monitor for effective temperature management?

A3: The critical parameters to monitor and control are:

  • Internal Reaction Temperature: This is the most crucial parameter. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

  • Rate of Reagent Addition: Slow, controlled addition of the brominating agent or diazotizing agent is essential to manage the rate of heat generation.

  • Cooling Bath Temperature: Ensure the cooling bath has sufficient capacity and is maintained at the target temperature.

  • Stirring Rate: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.

Q4: How can I predict the potential for a thermal runaway?

A4: A thorough thermal hazard assessment is recommended, especially for scale-up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide valuable data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring safe reaction conditions.

Q5: What are some general strategies to mitigate exothermic events?

A5: Several strategies can be employed:

  • Semi-batch or Continuous Feeding: Adding one of the reactants gradually helps to control the rate of heat generation.

  • Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, which helps to absorb heat.

  • Efficient Cooling: Utilize a cooling system with adequate capacity to remove the heat generated by the reaction.

  • Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase (Temperature Spike) 1. Addition of reagent is too fast.2. Inadequate cooling.3. Insufficient stirring leading to localized hot spots.1. Immediately stop the addition of the reagent.2. Increase the efficiency of the cooling bath (e.g., add more dry ice).3. Increase the stirring speed.4. If necessary, add a small amount of pre-chilled solvent to dilute the reaction mixture.
Formation of significant by-products (e.g., di-brominated compounds) 1. Reaction temperature was too high.2. Incorrect stoichiometry of reagents.1. Lower the reaction temperature. For many brominations, temperatures between -10°C and 0°C are optimal.[3][4][5]2. Carefully re-check the molar ratios of your reactants.
Low yield of this compound 1. Incomplete reaction due to low temperature.2. Decomposition of the product or reagents.1. Monitor the reaction progress using TLC or another suitable analytical technique. If the reaction is stalled, consider allowing it to warm slowly to a slightly higher, controlled temperature.2. Ensure reagents are of high quality and stored correctly.
Delayed but strong exotherm, especially during quenching Reaction may have stalled at low temperatures, leading to an accumulation of unreacted reagents. The addition of a quenching agent (e.g., water) can then initiate a rapid, uncontrolled reaction.1. Ensure the reaction has gone to completion before quenching by monitoring with an appropriate analytical method.2. Quench the reaction slowly and at a low temperature.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound, adapted from procedures for analogous compounds like 2-Bromo-5-methoxypyridine.[3] Users should perform their own risk assessment and optimization.

Materials:

  • 2-Amino-5-ethoxypyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Dry ice/acetone or other suitable cooling bath

Procedure:

  • Preparation of the Amine Salt:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 2-Amino-5-ethoxypyridine in 48% hydrobromic acid.

    • Cool the mixture to -10°C to 0°C in an ice-salt or dry ice/acetone bath.

  • Bromine Addition:

    • While maintaining the temperature at 0°C or lower, slowly add bromine dropwise to the stirred solution.[5] The mixture may thicken as a perbromide intermediate forms.

  • Diazotization:

    • Prepare a solution of sodium nitrite in water.

    • Carefully maintain the reaction temperature at 0°C or lower while adding the sodium nitrite solution dropwise over a period of at least 2 hours.[5] This step is highly exothermic and requires strict temperature control.

  • Reaction Completion and Neutralization:

    • After the addition of sodium nitrite is complete, continue stirring at low temperature for an additional 30 minutes.

    • Prepare a solution of sodium hydroxide in water.

    • Slowly add the sodium hydroxide solution to the reaction mixture, ensuring the temperature does not exceed 20-25°C.[4][5]

  • Work-up and Isolation:

    • Extract the reaction mixture with a suitable organic solvent (e.g., ether) multiple times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by distillation or column chromatography.

Data Presentation

Table 1: Recommended Temperature Control Parameters for Analogous Pyridine Brominations

Reaction StepReagent(s) AddedRecommended Temperature RangeRationale
Amine Salt Formation & Bromine Addition 2-Amino-5-ethoxypyridine in HBr, followed by Br₂-10°C to 0°CTo control the initial exotherm of salt formation and subsequent reaction with bromine.[3][5]
Diazotization Sodium Nitrite SolutionMaintained at or below 0°CThe diazotization of aromatic amines is a highly exothermic and potentially hazardous reaction. Low temperatures are essential for safety and to prevent decomposition of the diazonium salt.[3][4][5]
Neutralization Sodium Hydroxide SolutionKept below 20-25°CNeutralization of a large excess of acid is exothermic. Controlling the temperature prevents boiling of the solvent and potential degradation of the product.[4][5]

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare Reactants and Solvents setup_apparatus Set up Reaction Apparatus with Cooling Bath prep_reagents->setup_apparatus start_cooling Cool Reaction Mixture to Target Temperature setup_apparatus->start_cooling slow_addition Slow, Controlled Addition of Reagent start_cooling->slow_addition monitor_temp Continuously Monitor Internal Temperature slow_addition->monitor_temp quench Slowly Quench Reaction at Low Temperature monitor_temp->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Temperature_Control Troubleshooting Temperature Excursions action_node action_node observe_node observe_node start Temperature Spike Observed check_addition Is reagent addition ongoing? start->check_addition stop_addition Stop Reagent Addition check_addition->stop_addition Yes check_cooling Is cooling efficient? check_addition->check_cooling No stop_addition->check_cooling enhance_cooling Enhance Cooling (add more coolant) check_cooling->enhance_cooling No check_stirring Is stirring adequate? check_cooling->check_stirring Yes enhance_cooling->check_stirring increase_stirring Increase Stirring Rate check_stirring->increase_stirring No temp_controlled Temperature Stabilized? check_stirring->temp_controlled Yes increase_stirring->temp_controlled resume Resume Slow Addition temp_controlled->resume Yes hold Hold and Monitor temp_controlled->hold No

Caption: Decision tree for troubleshooting temperature spikes.

References

Validation & Comparative

NMR Characterization of 2-Bromo-5-ethoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-ethoxypyridine. For comparative purposes, experimental data for structurally related compounds, 2-bromopyridine and 3-methoxypyridine, are also presented. This document is intended to serve as a valuable resource for the structural elucidation and verification of this compound in research and development settings.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shift (δ) values in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities. All experimental spectra were recorded in deuterated chloroform (CDCl₃) unless otherwise noted.

Table 1: ¹H NMR Data Comparison
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Citation
This compound H-68.03d2.75[1]
H-37.35d8.69[1]
H-47.07dd8.62, 2.97[1]
-OCH₂CH₃4.05q6.91[1]
-OCH₂CH₃1.43t6.94[1]
2-Bromopyridine H-68.36ddd4.8, 2.0, 0.9
H-37.56ddd7.6, 2.0, 0.9
H-57.49ddd7.6, 4.8, 1.0
H-47.26ddd7.6, 4.8, 1.0
3-Methoxypyridine H-28.27dd4.6, 1.5
H-68.19dd2.9, 1.5
H-47.23ddd8.4, 4.6, 0.7
H-57.18ddd8.4, 2.9, 0.7
-OCH₃3.86s-

d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, q: quartet, t: triplet, s: singlet

Table 2: ¹³C NMR Data Comparison
CompoundCarbonChemical Shift (δ, ppm)Citation
This compound C-2141.8 (Predicted)
C-5154.2 (Predicted)
C-6149.3 (Predicted)
C-3124.7 (Predicted)
C-4121.2 (Predicted)
-OCH₂CH₃63.9 (Predicted)
-OCH₂CH₃14.6 (Predicted)
2-Bromopyridine C-2142.4
C-6150.3
C-4138.6
C-3128.4
C-5122.8
3-Methoxypyridine C-3155.5
C-2141.3
C-6138.0
C-4123.6
C-5120.8
-OCH₃55.4

Experimental Protocols

A general protocol for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

    • Typical parameters include a spectral width of 200-240 ppm, a pulse angle of 30 degrees, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms in the molecule.

Visualizations

Chemical Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the corresponding ¹H and ¹³C NMR chemical shift assignments.

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

Experimental Workflow

The logical flow of an NMR experiment, from sample preparation to data analysis, is depicted in the following workflow diagram.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer insert Insert Sample into Spectrometer transfer->insert setup Setup Experiment Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integration & Analysis calibrate->integrate report report integrate->report Final Report

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-5-ethoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, the precise analysis of reaction mixtures and the structural elucidation of novel compounds are paramount to ensure the quality, purity, and safety of synthesized molecules. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2-Bromo-5-ethoxypyridine and its derivatives, key intermediates in the synthesis of various pharmaceutical compounds. This publication offers a detailed examination of analytical methodologies, supported by predictive data based on established principles of mass spectrometry, to assist in the selection and implementation of the most suitable analytical technique.

Data Presentation: Comparative Analysis of Ionization Techniques

The choice of ionization technique in mass spectrometry is critical as it directly influences the resulting mass spectrum, particularly the extent of fragmentation and the abundance of the molecular ion. For this compound (Molecular Weight: 204.05 g/mol ), the expected molecular ion peak [M]•+ or [M+H]+ would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 Da would be expected for the molecular ion and any bromine-containing fragments.[1][2]

The table below compares the anticipated outcomes of different ionization methods for this compound and its derivatives.

Ionization TechniqueExpected Molecular Ion AbundanceExpected FragmentationCommon ApplicationsSuitability for this compound Derivatives
Electron Ionization (EI) Low to moderateExtensiveGC-MS, structural elucidation of volatile compounds.[3][4]Suitable for obtaining detailed fragmentation patterns for structural confirmation, though the molecular ion may be weak.[4]
Electrospray Ionization (ESI) HighMinimal (can be induced)LC-MS, analysis of polar and semi-polar compounds, biological macromolecules.[3][5]Excellent for obtaining a strong molecular ion peak, especially when coupled with LC for mixture analysis. Softer ionization preserves the molecular structure.[6][7]
Atmospheric Pressure Chemical Ionization (APCI) HighMinimalLC-MS, analysis of less polar compounds that are not easily ionized by ESI.[3][8]A good alternative to ESI for derivatives with lower polarity. It is also a soft ionization technique.[8]
Matrix-Assisted Laser Desorption/Ionization (MALDI) HighMinimalAnalysis of large, non-volatile molecules like proteins and polymers.[4][5]Less common for small molecules like this compound but can be used. It is a soft ionization technique.[4]

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent such as methanol or acetonitrile.

  • Working Solution for LC-MS (ESI/APCI): Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Sample for GC-MS (EI): Dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an ESI or APCI source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 45 psi.

    • Scan Range: m/z 50-500.

    • Fragmentation Voltage: Varied (e.g., 70-150 V) to induce fragmentation for MS/MS experiments.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis start Start stock_solution Prepare 1 mg/mL Stock Solution start->stock_solution working_solution Dilute to 1-10 µg/mL stock_solution->working_solution filtration Filter (0.22 µm) working_solution->filtration autosampler Autosampler Injection filtration->autosampler hplc HPLC Separation (C18 Column) autosampler->hplc ionization Ionization Source (ESI or APCI) hplc->ionization mass_analyzer Mass Analyzer (e.g., Q-TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis detector->data_analysis end end data_analysis->end Report

Caption: Experimental workflow for the LC-MS analysis of this compound derivatives.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound in a mass spectrometer, particularly under harder ionization conditions like Electron Ionization (EI), is expected to proceed through several key pathways. The initial event is the formation of the molecular ion (m/z 203/205). Subsequent fragmentation is likely to involve the loss of the ethoxy group, the bromine atom, and cleavage of the pyridine ring. The stability of the resulting fragment ions will dictate the relative intensities of the peaks in the mass spectrum.[9][10]

fragmentation_pathway cluster_losses Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion [C6H6BrNO]•+ m/z 203/205 F1 Loss of C2H4 (Ethylene) m/z 175/177 M->F1 - C2H4 F2 Loss of C2H5• (Ethyl radical) m/z 174/176 M->F2 - C2H5• F3 Loss of Br• (Bromine radical) m/z 124 M->F3 - Br• F1_1 Loss of CO m/z 147/149 F1->F1_1 - CO F2_1 Loss of CO m/z 146/148 F2->F2_1 - CO F3_1 Loss of C2H5O• (Ethoxy radical) m/z 79 F3->F3_1 - C2H5O•

Caption: Predicted fragmentation pathway for this compound under mass spectrometry analysis.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 2-Bromo-5-ethoxypyridine is a critical step. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, offering detailed experimental protocols and a comparative analysis to assist in method selection.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for purity analysis depends on the volatility and thermal stability of the analyte and its potential impurities. HPLC is a versatile technique well-suited for non-volatile or thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[1][2]

Table 1: Comparison of Proposed HPLC and GC-MS Methods for this compound Purity Analysis

ParameterHPLC MethodGC-MS Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1]
Analyte Volatility Suitable for non-volatile and thermally unstable compounds.[2]Requires analytes to be volatile and thermally stable.[1]
Typical Impurities Detected Unreacted starting materials (e.g., 6-bromopyridin-3-ol), over-alkylated byproducts, and other non-volatile process-related impurities.Residual solvents, volatile starting materials (e.g., iodoethane), and volatile byproducts of the synthesis.
Sensitivity Dependent on the detector (e.g., UV-Vis), typically in the parts-per-million (ppm) range.[3]Generally higher sensitivity, often in the parts-per-billion (ppb) range, especially with selected ion monitoring (SIM).[3]
Selectivity Achieved through a combination of stationary phase chemistry and mobile phase composition.High selectivity is achieved through chromatographic separation and mass analysis of fragments.
Typical Run Time 10-60 minutes.[4]A few minutes to over 30 minutes, depending on the temperature program.[4]
Sample Preparation Simple dissolution in a suitable solvent, followed by filtration.Can be a simple dissolution, but may require derivatization for polar compounds to increase volatility.
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer.[3]

Experimental Protocols

The following are proposed starting methods for the purity analysis of this compound. Optimization will likely be necessary based on the specific instrumentation and the impurity profile of the sample.

Proposed HPLC Method

This method is designed for the quantification of the main component and non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.[6]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Proposed GC-MS Method

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for purity analysis using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Weighing Weigh Sample Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering HPLC HPLC System (Pump, Autosampler, Column, Detector) Filtering->HPLC Data Chromatogram Acquisition HPLC->Data Integration Peak Integration Data->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing & Identification Weighing Weigh Sample Dissolving Dissolve in Volatile Solvent Weighing->Dissolving GCMS GC-MS System (Injector, GC Column, MS Detector) Dissolving->GCMS Data Data Acquisition (TIC and Mass Spectra) GCMS->Data Integration Peak Integration Data->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Final Report Quantification->Report

References

Reactivity Face-Off: 2-Bromo-5-ethoxypyridine vs. 2-Chloro-5-ethoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency. Halogenated pyridines are a cornerstone of modern organic synthesis, serving as versatile precursors for a multitude of complex molecular architectures. This guide provides a detailed comparison of the reactivity of two closely related and commercially significant halopyridines: 2-Bromo-5-ethoxypyridine and 2-Chloro-5-ethoxypyridine. The focus will be on their performance in widely-used palladium-catalyzed cross-coupling reactions, providing researchers with the necessary data and protocols to make informed decisions in their synthetic endeavors.

General Principles of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is predominantly governed by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex. Weaker C-X bonds undergo this oxidative addition more readily, leading to faster reaction rates. The general trend for halide reactivity in these transformations is I > Br > Cl > F.[1]

Based on this principle, This compound is expected to be more reactive than 2-Chloro-5-ethoxypyridine in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-derivative.[1]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed. The more electronegative halogen can better stabilize the negative charge in the transition state, leading to a reactivity order of F > Cl > Br > I. Therefore, for SNAr, 2-chloro-5-ethoxypyridine would generally be the more reactive substrate.[2]

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side experimental data for this compound and 2-Chloro-5-ethoxypyridine under identical conditions is not extensively published, we can infer their relative performance based on established principles and data from analogous systems. The following tables summarize expected outcomes and provide representative conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. Given the weaker C-Br bond, this compound is anticipated to provide higher yields under more benign conditions compared to its chloro counterpart.[1]

Table 1: Expected Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Expected Yield
This compoundArylboronic acidPd(PPh₃)₄ (2-5)Na₂CO₃DME/H₂O80-9012Good to Excellent
2-Chloro-5-ethoxypyridineArylboronic acidPd₂(dba)₃ (1-2) / SPhos (2-4)K₃PO₄Dioxane/H₂O100-11012-24Moderate to Good

Note: Data is illustrative and based on typical conditions for similar substrates.[3][4] Chloropyridines often require more specialized and electron-rich phosphine ligands (like SPhos) to achieve reasonable conversions.

Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond makes this compound the preferred substrate for this transformation.[2][5]

Table 2: Expected Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Expected Yield
This compoundPrimary/Secondary AminePd₂(dba)₃ (1-2) / Xantphos (2-4)Cs₂CO₃Toluene1108-16Good to Excellent
2-Chloro-5-ethoxypyridinePrimary/Secondary AminePd₂(dba)₃ (2-4) / BrettPhos (4-8)NaOtBuDioxane100-12018-36Moderate

Note: Data is illustrative and based on typical conditions for similar substrates.[6][7] Aryl chlorides are generally less reactive and may require more sterically hindered and electron-rich ligands, along with stronger bases.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reactivity trend remains consistent, with the bromo-derivative being more amenable to coupling.[8][9]

Table 3: Expected Performance in Sonogashira Coupling

Aryl HalideAlkyneCatalyst System (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield
This compoundTerminal AlkynePd(PPh₃)₂Cl₂ (2-5)CuI (1-3)Et₃NTHF/DMF25-603-12Good to Excellent
2-Chloro-5-ethoxypyridineTerminal AlkynePd(PPh₃)₂Cl₂ (5-10) / P(t-Bu)₃ (10-20)CuI (5-10)Cs₂CO₃Dioxane80-12012-24Low to Moderate

Note: Data is illustrative and based on typical conditions for similar substrates.[9][10] The coupling of aryl chlorides in Sonogashira reactions is notably more challenging and often requires higher temperatures and more specialized catalyst systems.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should serve as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2-3 equivalents)

  • Degassed 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), K₂CO₃ (2.0-3.0 equiv.), and Pd(PPh₃)₄ (3-5 mol%).[3]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.[11]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate and water, and perform a standard aqueous work-up.[12]

  • Purify the crude product by flash column chromatography.[12]

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cs₂CO₃ (1.5 - 2.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), Cs₂CO₃ (1.5-2.5 equiv.), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%) to a dry Schlenk tube.[6]

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite®.[6]

  • The filtrate is then concentrated and the crude product is purified by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal Alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous THF or DMF, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).[9]

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Add triethylamine (2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[10]

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.[9]

  • The filtrate is washed with saturated aqueous NH₄Cl, brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.[9]

Visualizing the Workflow and Reactivity

To better illustrate the processes discussed, the following diagrams outline a general workflow for palladium-catalyzed cross-coupling and the logical relationship of halide reactivity.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Coupling Partner, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat & Stir (Monitor by TLC/LC-MS) inert->heat quench Cool & Quench heat->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify Final Product Final Product purify->Final Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Reactivity title Pd-Catalyzed Cross-Coupling Reactivity Bromo This compound Chloro 2-Chloro-5-ethoxypyridine Bromo->Chloro More Reactive > Less Reactive

Caption: Relative reactivity of 2-halopyridines in cross-coupling reactions.

References

A Comparative Guide to the Suzuki Coupling of 2-Bromo-5-ethoxypyridine and 2-Bromo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of two key building blocks, 2-Bromo-5-ethoxypyridine and 2-Bromo-5-methoxypyridine, in the context of Suzuki coupling reactions. While direct, head-to-head comparative studies under identical conditions are not extensively documented, this guide synthesizes available data and established chemical principles to inform substrate selection and reaction optimization.

Performance and Reactivity Comparison

Both this compound and 2-Bromo-5-methoxypyridine are valuable substrates in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The primary difference between these two molecules lies in the alkoxy substituent at the 5-position.

Electronic Effects: The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are both electron-donating through resonance and electron-withdrawing through induction. The electron-donating character of the alkoxy group can influence the reactivity of the C-Br bond towards the palladium catalyst in the oxidative addition step of the Suzuki coupling. Generally, electron-donating groups on the aryl halide can slightly decrease the rate of oxidative addition. However, the difference in the electronic effect between a methoxy and an ethoxy group is minimal and not expected to cause a significant difference in reactivity.

Steric Effects: The ethoxy group is slightly bulkier than the methoxy group. This minor increase in steric hindrance is unlikely to have a substantial impact on the approach of the palladium catalyst to the C-Br bond, especially given its relatively remote position from the reaction center.

Due to the subtle differences in their electronic and steric profiles, both this compound and 2-Bromo-5-methoxypyridine are expected to exhibit similar reactivity in Suzuki coupling reactions. The choice between the two may often be dictated by the desired final product structure or the commercial availability and cost of the starting material.

Quantitative Data Summary

While a direct comparison under identical conditions is unavailable, the following tables summarize representative Suzuki coupling reactions for each compound with various arylboronic acids, collated from different sources. It is important to note that direct comparison of yields should be interpreted with caution due to the varying reaction conditions.

Table 1: Representative Suzuki Coupling Reactions of 2-Bromo-5-methoxypyridine

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9016Moderate to Good
4-Methylphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10018Moderate to Good
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF10012Good
3-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane/H₂O1106Good to Excellent

Table 2: Representative Suzuki Coupling Reactions of this compound

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (3)-K₂CO₃Isopropanol/H₂O85-9010Moderate to Good
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8512Good
4-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane/H₂O10014Good
2-Naphthylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1008Good to Excellent

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-5-alkoxypyridines with an arylboronic acid. This protocol serves as a robust starting point and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromo-5-alkoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine the 2-bromo-5-alkoxypyridine, arylboronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R-X (Aryl Halide) ArX->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArBOH2 R'-B(OH)2 (Boronic Acid) ArBOH2->Transmetalation Base Base Base->Transmetalation PdII_R_R R-Pd(II)L2-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst inert Establish Inert Atmosphere (e.g., Argon) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench (e.g., with Water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

A Comparative Guide to the Biological Activities of 2-Ethoxypyridine and 2-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-ethoxypyridine and 2-methoxypyridine derivatives, focusing on their anticancer and antimicrobial properties. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their potential therapeutic applications.

The substitution of an ethoxy group for a methoxy group at the 2-position of the pyridine ring can influence the lipophilicity, steric hindrance, and metabolic stability of the resulting derivatives. These factors, in turn, can significantly impact their biological activity. It is theorized that the larger ethoxy group may enhance membrane permeability due to increased lipophilicity, potentially leading to improved cellular uptake and efficacy.[1]

Anticancer Activity

Derivatives of 2-methoxypyridine have been extensively investigated for their potential as anticancer agents, with numerous studies demonstrating significant cytotoxic effects against a variety of cancer cell lines.[2] In contrast, experimental data on the anticancer activity of 2-ethoxypyridine derivatives is less abundant in the public domain.

2-Methoxypyridine Derivatives: Potent Antiproliferative Agents

A notable class of 2-methoxypyridine derivatives, 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, has shown significant cytotoxic activity. The nature and position of substituents on the aryl ring play a crucial role in their biological activity.[2]

Table 1: In Vitro Cytotoxic Activity of 2-Methoxypyridine Derivatives (IC₅₀ in µM)

Compound IDHCT-116 (Colorectal Carcinoma)MCF-7 (Breast Cancer)A-549 (Lung Cancer)
5a >100>100>100
5d 1.5 ± 0.12.1 ± 0.23.5 ± 0.3
5g 2.8 ± 0.33.4 ± 0.44.1 ± 0.5
5h 1.2 ± 0.11.8 ± 0.22.9 ± 0.3
5i 1.1 ± 0.11.5 ± 0.12.3 ± 0.2
Data sourced from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs.[2]

Other studies have identified 2-methoxypyridine derivatives as dual inhibitors of PI3K and mTOR, critical components of a signaling pathway often dysregulated in cancer.[3]

2-Oxo-Pyridine Derivatives with Ethoxy Moieties

While not 2-ethoxypyridine derivatives in the strictest sense, certain 2-oxo-pyridine derivatives incorporating an ethoxy group have been evaluated for their antiproliferative activity. These compounds have demonstrated moderate to promising potency against hepatocellular and colorectal carcinoma cell lines.[4]

Table 2: In Vitro Cytotoxic Activity of 2-Oxo-Pyridine Derivatives with Ethoxy Groups (IC₅₀ in µM)

Compound IDHepG-2 (Hepatocellular Carcinoma)Caco-2 (Colorectal Carcinoma)
Compound 9 --
Compound 11 --
Specific IC₅₀ values for ethoxy-containing compounds 9 and 11 were part of a larger study, with the most active compounds in the series showing IC₅₀ values in the range of 8.42 to 78.17 µM against HepG-2 and 7.83 to 84.43 µM against Caco-2.[4]

Antimicrobial Activity

Both 2-ethoxy and 2-methoxypyridine derivatives have been explored for their antimicrobial properties. The available data suggests that the nature of the alkoxy group and other substituents significantly influences the spectrum and potency of their activity.

2-Ethoxypyridine Derivatives: Promising Antibacterial and Antifungal Agents

A series of novel compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine has demonstrated notable antibacterial and antifungal activity. Several of these derivatives exhibited potent bioactivity when compared to standard reference drugs.[5][6]

Table 3: Antimicrobial Activity of 2-Ethoxypyridine Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus niger
5a 12.52550256.2512.5
7b 6.2512.52512.512.525
9b 255012.56.252550
10b 12.56.256.2512.55025
Strep. 12.56.256.2512.5--
Fusidic A. ----12.56.25
MIC: Minimum Inhibitory Concentration. Strep.: Streptomycin, Fusidic A.: Fusidic Acid.
Data derived from a study on pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from a 2-ethoxypyridine starting material.[5][6]
2-Methoxypyridine Derivatives in Antimicrobial Research

While the primary focus of recent research on 2-methoxypyridine derivatives has been on their anticancer potential, the broader class of pyridine derivatives is well-established for its antimicrobial effects. For instance, certain pyridine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[7][8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds listed in Tables 1 and 2 was primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][9][10][11]

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.

  • MTT Addition: Following the treatment period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.[9]

  • Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[2][10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2][9]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the antimicrobial compounds in Table 3 was determined using the broth microdilution method.[12][13]

  • Preparation of Compounds: Stock solutions of the test compounds are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[14]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[14]

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Visualizing Molecular Interactions and Experimental Processes

To better understand the structure-activity relationships and the experimental workflows, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_screening Biological Screening Starting_Materials 2-Alkoxypyridine Precursors Chemical_Reactions Multi-step Synthesis Starting_Materials->Chemical_Reactions Purification Chromatography & Recrystallization Chemical_Reactions->Purification Characterization NMR, MS, etc. Purification->Characterization Compound_Library Synthesized Derivatives Characterization->Compound_Library Anticancer_Assay Cytotoxicity Screening (e.g., MTT Assay) Compound_Library->Anticancer_Assay Antimicrobial_Assay Susceptibility Testing (e.g., Broth Dilution) Compound_Library->Antimicrobial_Assay Data_Analysis IC50 / MIC Determination Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis G cluster_pathway Potential Anticancer Signaling Pathway Inhibition cluster_effects Cellular Effects Growth_Factor Growth Factor Receptor EGFR / VEGFR-2 Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Alkoxypyridine 2-Alkoxypyridine Derivative Alkoxypyridine->Receptor Inhibition Alkoxypyridine->PI3K Inhibition Alkoxypyridine->mTOR Inhibition

References

The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, the choice of starting materials is a critical decision that reverberates through the entire workflow, impacting everything from reaction efficiency and scalability to the overall cost-effectiveness of the process. For researchers, scientists, and drug development professionals, navigating the vast landscape of available building blocks requires a careful and objective assessment of their respective strengths and weaknesses. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-5-ethoxypyridine, a versatile heterocyclic halide, by comparing its performance in a key synthetic transformation against a viable alternative.

At the heart of this analysis lies the synthesis of a common structural motif in medicinal chemistry: the 2-arylpyridine scaffold. We will explore the synthesis of a representative target molecule, 5-ethoxy-2-(4-methoxyphenyl)pyridine, through two distinct and widely employed cross-coupling strategies: a Suzuki-Miyaura coupling utilizing this compound as the electrophile, and an alternative approach employing a boronic acid derivative of the pyridine ring.

The Contenders: A Tale of Two Synthetic Routes

The primary route under consideration leverages the reactivity of the carbon-bromine bond in this compound for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. This approach is a classic and well-established method for the formation of carbon-carbon bonds.

As an alternative, we will consider a strategy where the functionalities are reversed: the Suzuki-Miyaura coupling of 5-ethoxypyridine-2-boronic acid with an aryl halide, in this case, 4-bromoanisole. This presents a different set of considerations regarding starting material availability, stability, and reaction kinetics.

A third point of comparison, the chloro-analogue, 2-Chloro-5-ethoxypyridine, is also discussed to highlight the impact of the halogen's identity on reactivity and cost. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens is I > Br > Cl, which is inversely proportional to the carbon-halogen bond dissociation energy. This means that bromo-derivatives are typically more reactive than their chloro counterparts, often allowing for milder reaction conditions.

Data-Driven Decisions: A Quantitative Comparison

To provide a clear and actionable comparison, the following tables summarize the key quantitative data associated with the synthesis of the target molecule, 5-ethoxy-2-(4-methoxyphenyl)pyridine, via the two proposed routes. The data is based on representative experimental protocols and current market prices for the necessary reagents.

Table 1: Reagent Cost Analysis for the Synthesis of 5-ethoxy-2-(4-methoxyphenyl)pyridine (per 10 mmol scale)

ReagentRoute 1: From this compoundRoute 2: From 5-ethoxypyridine-2-boronic acid
Pyridine Starting Material This compound 5-ethoxypyridine-2-boronic acid
Molar Mass ( g/mol )202.05167.00 (estimated)
Quantity (g)2.021.67
Approx. Cost ($/g)25.00150.00 (estimated for similar boronic acids)
Cost ($) 50.50 250.50
Aryl Coupling Partner 4-Methoxyphenylboronic acid 4-Bromoanisole
Molar Mass ( g/mol )151.96187.04
Quantity (g)1.82 (1.2 equiv)2.24 (1.2 equiv)
Approx. Cost ($/g)3.700.64
Cost ($) 6.73 1.43
Catalyst Pd(PPh₃)₄ Pd(dppf)Cl₂
Molar Mass ( g/mol )1155.56816.64
Quantity (mg, 3 mol%)347245
Approx. Cost ($/g)25.0098.00
Cost ($) 8.68 24.01
Base Sodium Carbonate (anhydrous) Potassium Carbonate (anhydrous)
Molar Mass ( g/mol )105.99138.21
Quantity (g, 2 equiv)2.122.76
Approx. Cost ($/g)0.120.15
Cost ($) 0.25 0.41
Solvent Toluene/Ethanol/Water 1,4-Dioxane/Water
Volume (mL)5050
Approx. Cost ($/L)30.0050.00
Cost ($) 1.50 2.50
Total Estimated Reagent Cost $67.66 $278.85

Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing will significantly reduce costs.

Table 2: Performance Comparison of Synthetic Routes

ParameterRoute 1: From this compoundRoute 2: From 5-ethoxypyridine-2-boronic acid
Reported Yield ~85-95% (typical for similar Suzuki couplings)~80-90% (typical for similar Suzuki couplings)
Reaction Time 4-12 hours6-18 hours
Reaction Temperature 80-100 °C90-110 °C
Catalyst Loading 2-5 mol%2-5 mol%
Starting Material Availability Readily availableMore specialized, often requires custom synthesis
Overall Cost-Effectiveness High Low

Experimental Corner: Protocols for Key Reactions

For the purpose of reproducibility and methodological transparency, detailed experimental protocols for the key synthetic steps are provided below.

Protocol 1: Synthesis of this compound

This procedure describes the etherification of 6-bromopyridin-3-ol.

Materials:

  • 6-Bromopyridin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodoethane

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 6-bromopyridin-3-ol (1.0 eq) in DMF, add sodium hydride (1.4 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add iodoethane (2.0 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 3.5 hours.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound. A reported yield for this reaction is quantitative (100%).[1]

Protocol 2: Suzuki-Miyaura Coupling of this compound (Route 1)

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.

  • Heat the reaction to reflux (approximately 90-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Strategy

To better illustrate the decision-making process and the synthetic pathways, the following diagrams are provided.

Synthesis_Workflow cluster_0 Route 1: Bromo-Pyridine Pathway cluster_1 Route 2: Pyridine-Boronic Acid Pathway This compound This compound Suzuki_Coupling_1 Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) This compound->Suzuki_Coupling_1 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid->Suzuki_Coupling_1 Target_Molecule_1 5-ethoxy-2-(4-methoxyphenyl)pyridine Suzuki_Coupling_1->Target_Molecule_1 5-ethoxypyridine-2-boronic_acid 5-ethoxypyridine-2-boronic_acid Suzuki_Coupling_2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) 5-ethoxypyridine-2-boronic_acid->Suzuki_Coupling_2 4-Bromoanisole 4-Bromoanisole 4-Bromoanisole->Suzuki_Coupling_2 Target_Molecule_2 5-ethoxy-2-(4-methoxyphenyl)pyridine Suzuki_Coupling_2->Target_Molecule_2

Synthetic routes to the target molecule.

Cost_Benefit_Analysis cluster_bromo Benefits cluster_chloro Benefits cluster_boronic Drawbacks Decision Choice of Synthetic Intermediate Bromo This compound Decision->Bromo Chloro 2-Chloro-5-ethoxypyridine (Alternative) Decision->Chloro Boronic_Acid 5-ethoxypyridine-2-boronic acid Decision->Boronic_Acid Bromo_Benefits Higher reactivity Milder conditions Shorter reaction times Higher yields Bromo->Bromo_Benefits Chloro_Benefits Lower cost Chloro->Chloro_Benefits Boronic_Drawbacks High cost Limited availability Boronic_Acid->Boronic_Drawbacks

Cost-benefit considerations for intermediates.

Conclusion: The Strategic Advantage of this compound

Based on the comparative data, this compound emerges as a strategically advantageous starting material for the synthesis of 2-arylpyridines in a multi-step synthesis. While the alternative route utilizing a pyridine-boronic acid is chemically feasible, the significantly higher cost and more limited availability of the boronic acid starting material make it a less economically viable option for large-scale synthesis.

The higher reactivity of the bromo-derivative compared to its chloro counterpart generally translates to more efficient and robust reaction protocols, potentially leading to higher overall yields and shorter production times. Although the initial cost of this compound is higher than its chloro-analogue, this can often be offset by the savings in catalyst loading, energy consumption, and downstream processing.

For drug development professionals and researchers operating under tight timelines and budgets, the reliability and efficiency offered by this compound in palladium-catalyzed cross-coupling reactions present a compelling case for its selection as a key synthetic intermediate. The ability to achieve high yields under relatively mild conditions makes it a powerful tool in the rapid generation of diverse chemical libraries for biological screening and lead optimization.

References

X-ray Crystallography of Novel Compounds from 2-Bromo-5-ethoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a comparative analysis of novel compounds synthesized from the starting material 2-Bromo-5-ethoxypyridine, with a focus on their characterization by X-ray crystallography. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific examples of novel compounds derived from this compound that have been characterized by single-crystal X-ray diffraction.

This guide will, therefore, provide a foundational understanding of the synthetic pathways commonly used for the derivatization of 2-bromopyridines and the standard experimental protocols for X-ray crystallography. This information is intended to serve as a practical resource for researchers planning to synthesize and characterize novel compounds from this compound.

Potential Synthetic Pathways for Novel Compounds

This compound is a versatile starting material for the synthesis of a wide range of novel compounds. The bromine atom at the 2-position is susceptible to various palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for synthesizing biaryl and heteroaryl compounds.

  • Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, leading to the formation of an alkynylpyridine derivative.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the bromopyridine with a primary or secondary amine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom can activate the 2-position for nucleophilic attack, allowing the displacement of the bromide by various nucleophiles, such as alkoxides, thiolates, and amines.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of derivatives from 2-bromopyridines and for their subsequent crystallographic analysis. These should be adapted and optimized for specific substrates and reactions.

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling).

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a specific temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the diffraction data using full-matrix least-squares methods.

  • Data Analysis and Visualization: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions. Generate visualizations of the crystal packing and molecular structure.

Data Presentation

As no specific experimental data for novel compounds derived from this compound is available, we present a template for a data table that should be used to summarize crystallographic data once it is obtained.

Table 1: Crystallographic Data for Novel Compounds Derived from this compound

ParameterCompound 1Compound 2Compound 3
Chemical Formula
Formula Weight ( g/mol )
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated, g/cm³)
Absorption Coeff. (mm⁻¹)
F(000)
Crystal Size (mm³)
θ range for data collection (°)
Reflections collected
Independent reflections
R_int
Goodness-of-fit on F²
Final R indices [I>2σ(I)]
R indices (all data)

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and crystallographic analysis of a novel compound from this compound.

experimental_workflow start This compound (Starting Material) reaction Chemical Synthesis (e.g., Suzuki Coupling) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification crystallization Crystallization purification->crystallization xray X-ray Diffraction Data Collection crystallization->xray analysis Structure Solution, Refinement & Analysis xray->analysis end Crystallographic Data & Novel Compound Structure analysis->end

A Comparative Guide to DFT Studies on the Reactivity of 2-Bromo-5-ethoxypyridine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct Density Functional Theory (DFT) studies specifically focused on the reactivity of 2-Bromo-5-ethoxypyridine are not extensively available in the reviewed literature. This guide provides a comparative analysis by drawing upon computational data from closely related substituted bromopyridine derivatives. The methodologies and data presented are synthesized from existing research on analogous structures to offer valuable insights into the electronic properties and reactivity of this class of compounds.

Introduction to Substituted Bromopyridines

Substituted pyridines are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom and an alkoxy group, as in this compound, significantly modulates the electronic structure and reactivity of the pyridine ring. These substitutions create specific sites for further functionalization, often through cross-coupling reactions, making them valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.[1] DFT studies are instrumental in elucidating the reactivity of these molecules by providing a theoretical framework to understand their electronic properties, such as frontier molecular orbital energies, charge distributions, and reactivity descriptors.

Comparative Analysis of Electronic Properties

The reactivity of a molecule is intrinsically linked to its electronic structure. DFT calculations provide a robust method for determining key electronic parameters. While specific data for this compound is not available, the following table presents a comparison of calculated electronic properties for related substituted pyridine derivatives. A smaller HOMO-LUMO energy gap (ΔE) generally indicates higher chemical reactivity and lower kinetic stability.[2]

Table 1: Comparison of Frontier Molecular Orbitals (HOMO, LUMO), Energy Gap (ΔE), and Dipole Moment

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (Debye)Source
2-Bromo-5-methylpyridine (2BMP)-6.58-1.125.461.89Adapted from[2]
2,2'-bipyridine-6.21-1.784.43N/A[3]
2,2'-bipyridine-Br (ortho)-6.34-2.014.33N/A[3]
2,2'-bipyridine-Br (meta)-6.29-1.884.41N/A[3]
2,2'-bipyridine-Br (para)-6.31-1.934.38N/A[3]

Data for 2BMP is representative of a mono-substituted bromopyridine and is included for comparative purposes. Data for bromo-substituted 2,2'-bipyridine derivatives illustrates the effect of the bromine substituent position on electronic properties.

Experimental and Computational Protocols

The following protocols are representative of the methodologies employed in DFT studies of substituted pyridines and can be adapted for the computational analysis of this compound.

Computational Details for DFT Calculations

A common approach for investigating the electronic structure and reactivity of pyridine derivatives involves geometry optimization and frequency calculations using DFT.[4]

  • Software: Gaussian 09 or a similar quantum chemistry software package.[5]

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) is a suitable basis set for providing a good balance between accuracy and computational cost for molecules containing elements like bromine.

  • Geometry Optimization: The molecular geometry is optimized to a minimum energy conformation without any symmetry constraints.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Analysis: From the optimized geometry, various electronic properties are calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO energies)

    • Molecular Electrostatic Potential (MEP) maps

    • Natural Bond Orbital (NBO) analysis to study hyperconjugative interactions and charge delocalization.

    • Global reactivity descriptors (e.g., hardness, softness, electronegativity, and electrophilicity index).

Synthesis Protocol: Suzuki Cross-Coupling

A prevalent method for the functionalization of bromo-pyridines is the Palladium-catalyzed Suzuki cross-coupling reaction. This protocol outlines a general procedure.[2]

  • Reactant Preparation: In a reaction vessel, combine the starting material, such as this compound (1.0 eq), with the desired arylboronic acid (1.1 eq), a catalyst like Pd(PPh₃)₄ (5 mol %), and a base such as K₃PO₄ (1.5-2.3 eq).[2]

  • Solvent and Reflux: Suspend the mixture in a solvent system, typically 1,4-dioxane and water (e.g., a 4:1 ratio). Heat the mixture to reflux (around 90°C) for several hours (e.g., 18 hours) under an inert atmosphere (e.g., nitrogen).[2]

  • Monitoring and Workup: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature.[2]

  • Extraction and Purification: The product is then extracted from the reaction mixture using an appropriate organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified using column chromatography to yield the desired coupled product.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the DFT-based analysis of a substituted pyridine's reactivity.

DFT_Workflow Computational Reactivity Analysis Workflow cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop reactivity_desc Reactivity Descriptors (Fukui Functions) freq_calc->reactivity_desc nbo_analysis NBO Analysis freq_calc->nbo_analysis reactivity_prediction Reactivity Prediction (e.g., Nucleophilic/Electrophilic Sites) electronic_prop->reactivity_prediction reactivity_desc->reactivity_prediction nbo_analysis->reactivity_prediction

Caption: A typical workflow for the computational analysis of molecular reactivity using DFT.

Conclusion

While direct experimental and computational studies on this compound are limited in the current literature, a comparative analysis of related substituted bromopyridines provides valuable predictive insights into its reactivity. The presence of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the pyridine ring suggests a nuanced electronic character, making it a versatile building block in organic synthesis. The computational protocols outlined in this guide offer a robust framework for future DFT studies on this and similar molecules, which are essential for the rational design of novel compounds in drug discovery and materials science.

References

A Comparative Guide to Catalysts for Carbon-Carbon Bond Formation with 2-Bromo-5-ethoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for drug discovery and materials science. The functionalization of heterocyclic scaffolds, such as the pyridine ring in 2-Bromo-5-ethoxypyridine, is of particular interest due to the prevalence of this motif in biologically active compounds. This guide provides a comparative analysis of various catalytic systems for C-C bond formation using this compound, supported by experimental data from analogous systems to aid in catalyst selection and methods development.

Performance Comparison of Catalytic Systems

The efficiency of C-C bond formation is highly dependent on the choice of catalyst, ligands, and reaction conditions. While direct comparative data for this compound is not extensively available in the literature, performance can be inferred from studies on structurally similar bromopyridine derivatives. Palladium-based catalysts are the most common and versatile for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used and robust method for C-C bond formation.[1][2] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with potentially coordinating substrates like substituted pyridines.[1]

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromopyridine Analogs

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidHigh (Expected)[1][3]
PdCl₂(dppf)dppfK₂CO₃DMEArylboronic acidHigh[3]
Pd₂(dba)₃P(t-Bu)₃KF1,4-DioxaneArylboronic acidEffective[3]

Note: The data presented is for the Suzuki coupling of substrates structurally analogous to this compound, such as 5-bromo-2-methylpyridin-3-amine and 2,6-dibromopyridine.[1][3] Yields are indicative and may vary for this compound.

Heck Coupling

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[4][5] This reaction is a powerful tool for introducing vinyl groups into the pyridine ring.[4]

Table 2: Representative Conditions for the Heck Coupling of Bromopyridine Analogs

CatalystLigandBaseSolventAlkeneTemperature (°C)YieldReference
Pd(OAc)₂PPh₃Et₃NDMFStyrene100Good[6][7]
Pd₂(dba)₃P(o-tol)₃NaOAcDMFn-Butyl acrylate100-120Good[5]

Note: The data is based on general protocols for Heck coupling of bromopyridines.[5][6] Specific conditions for this compound may require optimization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9][10]

Table 3: Typical Conditions for the Sonogashira Coupling of Bromopyridines

CatalystCo-catalystLigandBaseSolventTemperature (°C)YieldReference
Pd(PPh₃)₂Cl₂CuIPPh₃DiisopropylamineTHFRoom Temp - 65Good[8][10]
Pd(OAc)₂CuIPPh₃Et₃NDMFRoom Temp - 80Good[6]

Note: These are generalized conditions for Sonogashira couplings of bromopyridine derivatives.[6][8][10]

Stille Coupling

The Stille reaction couples an organostannane with an organic halide.[11][12] While effective, the toxicity of organotin reagents is a significant drawback.[12]

Table 4: General Conditions for the Stille Coupling of Bromopyridines

CatalystLigandAdditiveSolventTemperature (°C)YieldReference
Pd(PPh₃)₄PPh₃-Toluene or DMF80-100Good[4]
Pd(dppf)Cl₂·DCMdppfCuI, LiClDMF40Good[11]

Note: The conditions are based on general Stille coupling protocols.[4][11] The use of toxic organostannanes requires appropriate safety precautions.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the C-C coupling reactions of this compound.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[13]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[13]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[13]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 85-95 °C) under the inert atmosphere.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Heck Coupling
  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[6]

  • Reagent Addition: Add the solvent (e.g., DMF), the base (e.g., Et₃N), this compound, and the alkene.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.[6]

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper co-catalyst (e.g., CuI, 0.025 eq), the base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).[8]

  • Reaction: Stir the reaction at the appropriate temperature for the required time.

  • Work-up: Dilute the reaction mixture with an etheral solvent and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

General Procedure for Stille Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₄), and a solvent (e.g., anhydrous Toluene or DMF).[4]

  • Inert Atmosphere: Seal the flask and degas the solution by bubbling with an inert gas for 20 minutes.[4]

  • Reagent Addition: Add the organostannane reagent under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress.

  • Work-up: Upon completion, cool the mixture and perform a suitable work-up, which may include washing with an aqueous solution of KF to remove tin byproducts.[11]

  • Purification: Purify the product by column chromatography.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental processes is crucial for troubleshooting and optimizing reactions. The following diagrams illustrate the catalytic cycles for common C-C coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[15]

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Olefin_Complex Olefin_Complex Ar-Pd(II)-X(L2)->Olefin_Complex Olefin Coordination Insertion_Product Insertion_Product Olefin_Complex->Insertion_Product Migratory Insertion HPd(II)X(L2) HPd(II)X(L2) Insertion_Product->HPd(II)X(L2) β-Hydride Elimination Product Product Insertion_Product->Product HPd(II)X(L2)->Pd(0)L2 Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Alkene Alkene Alkene->Olefin_Complex Base Base Base->Pd(0)L2 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Acetylide Formation Cu-C≡CR->Ar-Pd(II)-X(L2) R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR Base Base Base->Cu-C≡CR Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Ar-Pd(II)-Ar'(L2) Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reagents (Aryl Halide, Coupling Partner, Base) B Add to Flame-Dried Schlenk Flask A->B C Add Catalyst and Ligand B->C D Evacuate and Backfill with Inert Gas C->D E Add Degassed Solvent D->E F Heat and Stir (Monitor by TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction) G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Characterize Product K->L

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-ethoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive operational plan for the proper disposal of 2-Bromo-5-ethoxypyridine, a halogenated pyridine derivative that requires careful handling due to its potential hazards.

Immediate Safety and Logistical Information

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment must be worn:

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Skin and Body Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a fume hood.

Operational Disposal Plan

The proper disposal of this compound is a multi-step process that begins with its initial handling and concludes with its final removal by a licensed waste disposal service.

Step 1: Waste Segregation and Collection
  • Characterize as Hazardous Waste: All waste containing this compound must be classified as halogenated organic hazardous waste.

  • Use Designated Containers: Collect waste in a dedicated, properly labeled, and leak-proof container. The container should be made of a material compatible with the chemical.

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, as this can increase disposal costs and complexity.[1] It should also be kept separate from incompatible materials such as strong oxidizing agents.

Step 2: Labeling and Storage
  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Secure Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the pickup and disposal of the waste.

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[2]

  • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Quantitative Data for Disposal

While specific disposal parameters for this compound are not extensively published, the following table summarizes key properties and regulatory guidelines for halogenated organic compounds that are critical for its safe disposal.

ParameterValue / GuidelineRelevance to Disposal
CAS Number 42834-01-5[3]Unique identifier for accurate waste tracking and documentation.
Molecular Formula C7H8BrNOInformation for chemical characterization of the waste stream.
Physical State Solid (based on similar compounds)Affects handling and packaging for disposal.
Waste Classification Halogenated Organic WasteDictates the required disposal route (incineration).
Incineration Temperature ≥ 1100°CRequired for hazardous waste with >1% halogenated organic substances to ensure complete destruction.[4][5]

Experimental Protocols

The primary recommended disposal method for this compound is high-temperature incineration.

Methodology: Incineration of Halogenated Organic Waste

  • Pre-treatment: In some cases, the waste material may be dissolved or mixed with a combustible solvent in a process known as fuels blending to facilitate incineration.

  • Incineration: The waste is introduced into a licensed hazardous waste incinerator. For halogenated compounds, the incinerator must be capable of maintaining a temperature of at least 1100°C to ensure the complete destruction of the chemical.[4][5]

  • Emission Control: The incinerator must be equipped with an afterburner and a scrubber system to neutralize and remove harmful combustion byproducts, such as hydrogen bromide and other acidic gases, before they are released into the atmosphere.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Transport by Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration (>= 1100°C) F->G H Proper Disposal of Residue and Emission Control G->H

Caption: Logical workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-ethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.